molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Cat. No.: B1671340
CAS No.: 74011-58-8
M. Wt: 320.32 g/mol
InChI Key: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
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Description

Enoxacin is a 1,8-naphthyridine derivative that is 1,4-dihydro-1,8-naphthyridine with an ethyl group at the 1 position, a carboxy group at the 3-position, an oxo sustituent at the 4-position, a fluoro substituent at the 5-position and a piperazin-1-yl group at the 7 position. An antibacterial, it is used in the treatment of urinary-tract infections and gonorrhoea. It has a role as an antibacterial drug and a DNA synthesis inhibitor. It is a monocarboxylic acid, an amino acid, a 1,8-naphthyridine derivative, a N-arylpiperazine, a quinolone antibiotic and a fluoroquinolone antibiotic.
A broad-spectrum 6-fluoronaphthyridinone antibacterial agent (fluoroquinolones) structurally related to nalidixic acid.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for bacterial disease and has 2 investigational indications.
A broad-spectrum 6-fluoronaphthyridinone antibacterial agent that is structurally related to NALIDIXIC ACID.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
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InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
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InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
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Molecular Formula

C15H17FN4O3
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DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
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Molecular Weight

320.32 g/mol
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Physical Description

Solid
Record name Enoxacin
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Solubility

1.09e+00 g/L
Record name Enoxacin
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CAS No.

74011-58-8
Record name Enoxacin
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Record name Enoxacin
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Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
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Record name Enoxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which enoxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The content delves into the biochemical interactions, quantitative inhibition data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound, like other fluoroquinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases, primarily DNA gyrase (topoisomerase II) and, to a lesser extent in some bacteria, topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of replication.[2]

The fundamental mechanism of this compound's action involves the formation of a stable ternary complex with DNA gyrase and the bacterial DNA.[3][4] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the broken strands.[5] This leads to an accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[2][5]

The interaction is multifaceted, involving both the GyrA and GyrB subunits of the DNA gyrase heterotetramer.[1] The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with key residues in the enzyme, particularly within a region of GyrA known as the quinolone resistance-determining region (QRDR).[1] A crucial aspect of this interaction is the formation of a water-metal ion bridge, often involving a magnesium ion, which connects the fluoroquinolone to amino acid residues in GyrA.[1] Recent studies have also revealed the existence of two distinct binding modes for fluoroquinolones within the gyrase-DNA complex, suggesting a more complex interaction than previously understood.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound and other fluoroquinolones against DNA gyrase and topoisomerase IV has been quantified in numerous studies. The 50% inhibitory concentration (IC50) is a common metric used to assess the efficacy of these compounds. The following tables summarize key quantitative data from the literature.

FluoroquinoloneTarget EnzymeOrganismIC50 (µg/mL)Reference
This compoundDNA GyraseEscherichia coli0.78[7]
This compoundDNA GyraseMicrococcus luteus-[7]
This compoundTopoisomerase IVEscherichia coli-
CiprofloxacinDNA GyraseEscherichia coli1.15[7]
CiprofloxacinDNA GyraseNeisseria gonorrhoeae (WT)0.39[8]
CiprofloxacinTopoisomerase IVNeisseria gonorrhoeae (WT)13.7[8]
LevofloxacinDNA GyraseEnterococcus faecalis28.1[2]
LevofloxacinTopoisomerase IVEnterococcus faecalis8.49[2]
SparfloxacinDNA GyraseEnterococcus faecalis25.7[2]
SparfloxacinTopoisomerase IVEnterococcus faecalis19.1[2]
GatifloxacinDNA GyraseEnterococcus faecalis5.60[2]
GatifloxacinTopoisomerase IVEnterococcus faecalis4.24[2]
SitafloxacinDNA GyraseEnterococcus faecalis1.38[2]
SitafloxacinTopoisomerase IVEnterococcus faecalis1.42[2]

Table 1: Comparative IC50 Values of Fluoroquinolones against DNA Gyrase and Topoisomerase IV.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with DNA gyrase.

Purification of Recombinant DNA Gyrase Subunits

Objective: To obtain pure and active GyrA and GyrB subunits for reconstitution of the DNA gyrase holoenzyme. This protocol is adapted from methods for purifying E. coli and S. haemolyticus gyrase subunits.[9][10][11]

Materials:

  • E. coli expression strain harboring plasmids for GyrA and GyrB subunits.

  • Lysis Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 0.5 mM PMSF, 1 mg/mL lysozyme).

  • TGED Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 10% glycerol).

  • Streptomycin sulfate solution (10% w/v).

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Wash and Elution buffers for affinity chromatography.

  • Dialysis tubing.

  • SDS-PAGE reagents.

Protocol:

  • Grow the E. coli expression strain to the mid-log phase and induce protein expression.

  • Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Incubate on ice for 30 minutes, then lyse the cells by sonication.

  • Centrifuge the lysate to pellet cellular debris.

  • To the supernatant, slowly add streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids. Stir on ice for 30 minutes and centrifuge.

  • Dialyze the supernatant against TGED buffer.

  • Apply the dialyzed sample to the affinity chromatography column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the gyrase subunits using Elution Buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Dialyze the purified subunits against a storage buffer and store at -80°C.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified and reconstituted DNA gyrase.

  • Relaxed pBR322 DNA (substrate).

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin).

  • This compound stock solution.

  • Quench Buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue).

  • Agarose gel electrophoresis system.

  • Ethidium bromide or other DNA stain.

Protocol:

  • On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a no-drug control.

  • Initiate the reaction by adding a defined unit of DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding Quench Buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate supercoiled and relaxed DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

DNA Gyrase Cleavage Assay

Objective: To assess the ability of this compound to stabilize the gyrase-DNA cleavage complex.

Materials:

  • Purified and reconstituted DNA gyrase.

  • Supercoiled pBR322 DNA (substrate).

  • 5X Assay Buffer (as for supercoiling assay, but may not require ATP).

  • This compound stock solution.

  • SDS solution (e.g., 10% w/v).

  • Proteinase K solution (e.g., 20 mg/mL).

  • Agarose gel electrophoresis system.

  • Ethidium bromide or other DNA stain.

Protocol:

  • On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Add DNA gyrase and incubate at 37°C for 30-60 minutes.

  • Add SDS to a final concentration of 1% and proteinase K to a final concentration of 100 µg/mL to trap the cleavage complex and digest the protein.

  • Incubate at 37°C for a further 15-30 minutes.

  • Add loading dye and load the samples onto a 1% agarose gel.

  • Perform electrophoresis. The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental assays.

Enoxacin_Mechanism cluster_Cellular_Process Bacterial Cell Replication DNA Replication TopoisomeraseIV Topoisomerase IV Replication->TopoisomeraseIV Decatenation of daughter chromosomes Gyrase DNA Gyrase DNA Bacterial DNA Gyrase->DNA Introduces negative supercoils TernaryComplex This compound-Gyrase-DNA Ternary Complex Gyrase->TernaryComplex DNA->Replication DNA->TernaryComplex This compound This compound This compound->Gyrase This compound->TopoisomeraseIV Secondary target DSB Double-Strand Breaks TernaryComplex->DSB Stabilizes cleavage complex, prevents religation CellDeath Cell Death DSB->CellDeath Halts replication

Caption: Mechanism of this compound-induced bacterial cell death.

Supercoiling_Assay_Workflow cluster_Workflow DNA Gyrase Supercoiling Inhibition Assay Workflow Start Start PrepareReaction Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer - this compound (varying conc.) Start->PrepareReaction AddGyrase Add DNA Gyrase PrepareReaction->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate StopReaction Stop reaction with Quench Buffer Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze inhibition of supercoiling Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Cleavage_Assay_Workflow cluster_Workflow DNA Gyrase Cleavage Assay Workflow Start Start PrepareReaction Prepare reaction mix: - Supercoiled pBR322 DNA - Assay Buffer - this compound (varying conc.) Start->PrepareReaction AddGyrase Add DNA Gyrase PrepareReaction->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate AddSDS_PK Add SDS and Proteinase K Incubate->AddSDS_PK Incubate2 Incubate at 37°C AddSDS_PK->Incubate2 Electrophoresis Agarose Gel Electrophoresis Incubate2->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze for linear DNA band Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for DNA gyrase cleavage assay.

References

Enoxacin as a Topoisomerase IV Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class.[1] Its bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and recombination.[2] This guide provides an in-depth examination of this compound's role as a topoisomerase IV inhibitor, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its evaluation. While this compound targets both enzymes, its preference can vary by bacterial species, with topoisomerase IV often being the primary target in Gram-positive bacteria.[3]

Mechanism of Action: Targeting Topoisomerase IV

Bacterial topoisomerase IV is a heterotetrameric enzyme (composed of two ParC and two ParE subunits) that plays a crucial role in the segregation of newly replicated daughter chromosomes.[2] During DNA replication, the circular chromosomes become topologically interlinked, or catenated. Topoisomerase IV resolves these links by creating a transient double-strand break in one DNA segment, passing the other segment through the break, and then resealing it.[2] This decatenation process is vital for proper chromosome segregation and cell division.[4]

This compound exerts its bactericidal effect by interrupting this cycle. It does not inhibit the enzyme's catalytic activity directly but rather acts as a "topoisomerase poison."[5] The mechanism proceeds as follows:

  • Binding and Complex Formation: this compound binds to the transient complex formed between topoisomerase IV and the bacterial DNA.[2]

  • Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA at the breakage site and stabilizes the "cleavage complex," where the ParC subunits are covalently attached to the 5' ends of the broken DNA.[2]

  • Inhibition of Re-ligation: By stabilizing this intermediate, this compound prevents the re-ligation of the double-strand break.[5]

  • Accumulation of Double-Strand Breaks: The persistence of these stabilized cleavage complexes leads to the accumulation of lethal double-strand DNA breaks, which stalls the DNA replication fork.[6][7]

  • Cell Death: The accumulation of DNA damage triggers the SOS response and ultimately results in bacterial cell death.[5]

This process effectively converts an essential enzyme into a toxic cellular adduct that fragments the chromosome.[5]

Topoisomerase_IV_Inhibition cluster_replication Bacterial DNA Replication cluster_topo_cycle Topoisomerase IV Catalytic Cycle cluster_inhibition This compound Inhibition Pathway Replication Replication Fork Progression Catenated Catenated Daughter Chromosomes Replication->Catenated Creates topological links TopoIV Topoisomerase IV (ParC2ParE2) Catenated->TopoIV Cleavage Transient Double-Strand Break (Cleavage Complex) TopoIV->Cleavage Binds & cleaves DNA Decatenated Decatenated Chromosomes (Segregation Possible) Cleavage->Decatenated Passes strand & re-ligates TernaryComplex Stable Ternary Complex (Topo IV-DNA-Enoxacin) Cleavage->TernaryComplex prevents re-ligation This compound This compound This compound->TernaryComplex DSB Double-Strand Breaks Accumulate TernaryComplex->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of this compound inhibition of Topoisomerase IV.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound can be quantified by its 50% inhibitory concentration (IC50) against the purified enzyme and its Minimum Inhibitory Concentration (MIC) against whole bacterial cells.

Table 1: In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the topoisomerase IV enzymatic activity. Studies often compare the activity against Topoisomerase IV with that against DNA Gyrase. In Staphylococcus aureus, this compound is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase.[3]

Target EnzymeBacterial SpeciesIC50 (µg/mL)Reference
Topoisomerase IVStaphylococcus aureus1.62 - 31.6 (Range for Type I Quinolones)[3]
DNA GyraseStaphylococcus aureus0.915 - 126 (Range for Type I Quinolones)[3]

Note: Specific IC50 values for this compound against purified topoisomerase IV are often grouped with other Type I quinolones like norfloxacin and ciprofloxacin. The provided ranges are for this class of drugs.

Table 2: Antibacterial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrain TypeMIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)2.0[8]
Staphylococcus aureusMethicillin-Resistant (MRSA)1.56 (MIC/MBC)[9]
Escherichia coliMultiply Resistant≤ 2.0[10]
Pseudomonas aeruginosaMultiply Resistant≤ 2.0[10]

MIC90: The concentration at which 90% of isolates are inhibited.

Experimental Protocols

The following protocols are foundational for assessing the activity of this compound and other quinolones against bacterial topoisomerase IV.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles, and the inhibition of this process by a compound.[11][12]

Objective: To determine the IC50 of this compound against topoisomerase IV.

Materials:

  • Purified E. coli Topoisomerase IV enzyme

  • Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP)[11][12]

  • Enzyme Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)[11]

  • This compound stock solution (in DMSO or water)

  • Stop Solution/Loading Dye (e.g., 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue, with 1% SDS)[11]

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Enzyme Titration: First, determine the minimal amount of enzyme (1 Unit) required to fully decatenate the kDNA substrate in a 30-minute incubation at 37°C. This is done by serially diluting the enzyme.

  • Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL:

    • 6 µL of 5X Assay Buffer

    • 2 µL of kDNA (e.g., 100 ng/µL)

    • Variable volume of sterile water

    • 1 µL of this compound at various concentrations (or DMSO for control)

  • Enzyme Addition: Add 1 Unit of pre-diluted Topoisomerase IV to each reaction tube. For the negative control (DNA only), add dilution buffer instead of enzyme.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load 20 µL of each reaction into the wells of a 1% agarose gel. Run the gel at ~85V for 2 hours.[11]

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[11]

  • Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the intensity of the minicircle band. The IC50 is the this compound concentration that reduces the decatenation (minicircle band intensity) by 50% compared to the no-drug control.[13]

DNA Cleavage Assay

This assay detects the formation of the stabilized ternary (enzyme-DNA-drug) complex, which results in linearized plasmid DNA upon denaturation with SDS.[14][15]

Objective: To determine if this compound stabilizes the topoisomerase IV cleavage complex.

Materials:

  • Purified Topoisomerase IV enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Assay Buffer (similar to decatenation buffer but typically lacks ATP, as it's not required for quinolone-mediated cleavage)[14][16]

  • This compound stock solution

  • SDS (e.g., 10-20% stock)

  • Proteinase K (e.g., 10-20 mg/mL stock)

  • Stop Solution (e.g., Chloroform/isoamyl alcohol (24:1))[14]

  • 1% Agarose gel containing ethidium bromide

Procedure:

  • Reaction Setup: On ice, assemble reactions in a final volume of 30 µL:

    • 6 µL of 5X Cleavage Assay Buffer

    • 0.5 µL of supercoiled pBR322 (e.g., 1 µg/µL)

    • Variable volume of sterile water

    • 1 µL of this compound at various concentrations

  • Enzyme Addition: Add a higher amount of Topoisomerase IV than used in decatenation assays (cleavage assays are less sensitive).[14]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Denaturation: Add SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.1-0.2 mg/mL.[14][17]

  • Second Incubation: Incubate again at 37°C for 30 minutes to digest the protein.[14]

  • Extraction: Stop the reaction and extract proteins by adding 30 µL of chloroform/isoamyl alcohol. Vortex and centrifuge briefly.[14]

  • Gel Electrophoresis: Load ~20 µL of the upper aqueous phase onto a 1% agarose gel.

  • Visualization: Run the gel and visualize. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Mandatory Visualizations

Decatenation_Assay_Workflow start Start: Prepare Reagents master_mix Assemble Master Mix on Ice (Buffer, kDNA, H2O) start->master_mix aliquot Aliquot Master Mix into Reaction Tubes master_mix->aliquot add_drug Add this compound Dilutions (or DMSO control) aliquot->add_drug add_enzyme Add Topoisomerase IV Enzyme to Start Reaction add_drug->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Terminate with SDS/ Loading Dye incubate->stop_reaction run_gel Agarose Gel Electrophoresis stop_reaction->run_gel visualize Stain and Visualize Gel Under UV Light run_gel->visualize analyze Quantify Decatenated DNA & Determine IC50 visualize->analyze

Caption: Experimental workflow for a Topoisomerase IV decatenation assay.

References

An In-depth Technical Guide on the Physicochemical Properties of Enoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3] Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathway interactions. All quantitative data are summarized for clarity and comparative analysis.

Core Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers
PropertyValueReference
IUPAC Name 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid[2]
CAS Number 74011-58-8[2]
Chemical Formula C₁₅H₁₇FN₄O₃ (Anhydrous) C₁₅H₁₇FN₄O₃ · 1.5H₂O (Sesquihydrate)[1]
Molecular Weight 320.32 g/mol (Anhydrous) 329.33 g/mol (Sesquihydrate)[1][3]
Appearance White to light yellow powder/crystals[1]
Table 2: Physicochemical Data
PropertyValueMethod/NoteReference
Melting Point 220–224 °C[2]
Boiling Point 569.9 ± 50.0 °CPredicted
Water Solubility Insoluble
3.43 g/L
~10 mg/mLIn PBS (pH 7.2)
50 mg/mLIn 1 M NaOH
Partition Coefficient (logP) -0.2Ion-corrected
-0.97ALOGPS (Predicted)
Dissociation Constant (pKa) 5.31Strongest Acidic (Predicted)
8.68Strongest Basic (Predicted)

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard methodologies for key experimental procedures.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical analysis of a compound like this compound.

G General Workflow for Physicochemical Characterization cluster_synthesis Sample Preparation cluster_physchem Physicochemical Testing cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, NMR) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility (Shake-Flask) Purity->Solubility pKa pKa (Potentiometric Titration) Purity->pKa LogP LogP (RP-HPLC) Purity->LogP Data Data Compilation & Analysis MeltingPoint->Data Solubility->Data pKa->Data LogP->Data Report Technical Report Generation Data->Report

Caption: Workflow for Physicochemical Analysis.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[5]

  • Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a heating medium (oil bath or metal block).[5][7]

  • Procedure:

    • A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][8]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]

    • The assembly is placed in the heating bath of the melting point apparatus.[5]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[5]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]

  • Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[11]

  • Procedure:

    • An excess amount of this compound is added to a series of vials containing the aqueous buffer of interest.[10]

    • The vials are sealed and placed in a shaker bath, typically agitated at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[11][12]

    • After equilibration, the samples are allowed to stand to permit the settling of excess solid.

    • An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 µm filter) or centrifuged at high speed to remove any undissolved particles.[11]

    • The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[11][12]

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[13][14][15]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[13][15]

  • Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer, a constant temperature bath, and titration vessels.[13]

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13]

    • The solution is made acidic (e.g., to pH 2) with a standard solution of HCl.[13]

    • The solution is then titrated with standardized NaOH solution, added in small, precise increments.[13]

    • After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

    • The titration continues until the pH reaches a basic value (e.g., pH 12).[13]

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

Partition Coefficient (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation.[16][17]

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the capacity factor (log k') of a series of standard compounds and their known logP values. The logP of the test compound is then interpolated from this calibration curve using its measured retention time.[16]

  • Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g., C18), a UV detector, and a data acquisition system.[18]

  • Procedure:

    • A set of reference compounds with known logP values spanning a relevant range is selected.

    • Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]

    • The retention time (t_R) for each reference compound and the test compound (this compound) is measured. The column dead time (t_0) is determined using a non-retained compound.[18]

    • The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0.[17]

    • A calibration curve is constructed by plotting the log k' of the reference compounds against their known logP values.

    • The logP of this compound is calculated by substituting its log k' value into the regression equation derived from the calibration curve.[16]

Signaling Pathway Involvement

This compound's biological activity extends beyond simple antibacterial action, involving complex interactions with both bacterial and eukaryotic cellular machinery.

Mechanism of Antibacterial Action

The primary mechanism of action for this compound, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][20][21] These enzymes are critical for DNA replication, transcription, and repair.[2] By trapping the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, leading to a rapid bactericidal effect.[21][22]

G This compound's Antibacterial Mechanism of Action cluster_bacterium Bacterial Cell cluster_dna DNA Processes This compound This compound Inhibition_Node This compound->Inhibition_Node DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication DNA Replication & Supercoiling DNA_Gyrase->Replication Controls DNA_Gyrase->Replication Topo_IV Topoisomerase IV Decatenation Chromosome Decatenation Topo_IV->Decatenation Mediates Topo_IV->Decatenation Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death Disruption leads to Decatenation->Bacterial_Death Failure leads to Inhibition_Node->DNA_Gyrase Inhibits Inhibition_Node->Topo_IV Inhibits

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Modulation of Host Cell Signaling

Recent studies have revealed that this compound can also interact with eukaryotic cell pathways, contributing to its potential anti-inflammatory and anti-cancer effects.

  • Inhibition of JNK Signaling Pathway: this compound has been shown to suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition reduces the activity of downstream transcription factors essential for osteoclast differentiation.[23]

G This compound's Inhibition of JNK Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to JNK_Pathway JNK Pathway Activation RANK->JNK_Pathway Transcription Downstream Transcription Factors JNK_Pathway->Transcription Activates Osteoclast Osteoclast Differentiation Transcription->Osteoclast This compound This compound This compound->JNK_Pathway Inhibits

Caption: this compound suppresses the JNK signaling pathway.

  • Enhancement of microRNA Processing: this compound can bind to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation.[25][26] By binding to TRBP, this compound enhances its affinity for precursor-miRNAs (pre-miRNAs), thereby promoting their processing into mature miRNAs.[27][28] This global enhancement of miRNA biogenesis can restore the expression of tumor-suppressor miRNAs, contributing to this compound's observed anti-cancer effects.[25]

G This compound's Role in microRNA Processing cluster_dicer Dicer Complex Pre_miRNA pre-miRNA Dicer Dicer Pre_miRNA->Dicer Binds to Mature_miRNA Mature miRNA Dicer->Mature_miRNA Processes TRBP TRBP TRBP->Dicer Associates with RISC RISC Loading & Gene Silencing Mature_miRNA->RISC This compound This compound This compound->TRBP Binds to & Enhances pre-miRNA affinity

Caption: this compound enhances TRBP-mediated microRNA maturation.

References

Enoxacin's Role in microRNA Biogenesis and Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxacin, a fluoroquinolone antibiotic, has been identified as a potent modulator of microRNA (miRNA) biogenesis, exhibiting cancer-specific growth-inhibitory effects. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on miRNA processing, and the experimental methodologies used to characterize its effects. This compound acts as a small-molecule enhancer of miRNA (SMER) by directly binding to the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex. This interaction allosterically enhances the processing of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs. The subsequent upregulation of numerous tumor-suppressor miRNAs leads to reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells, highlighting a promising avenue for therapeutic development.

Core Mechanism of Action: Enhancing the Dicer-TRBP Complex

The biogenesis of miRNAs is a tightly regulated, multi-step process. In the cytoplasm, the RNase III enzyme Dicer, in complex with its protein partner TRBP, cleaves pre-miRNAs into mature miRNA duplexes. One strand of this duplex is then loaded into the RNA-induced silencing complex (RISC) to guide post-transcriptional gene silencing.[1][2]

This compound's primary mechanism involves the direct modulation of this cytoplasmic processing step. It physically interacts with TRBP, a key protein that stabilizes Dicer and facilitates the recruitment of pre-miRNA substrates.[2][3][4] This binding event increases the affinity of TRBP for pre-miRNAs, thereby enhancing the efficiency of the Dicer-TRBP complex and accelerating the maturation of a specific subset of miRNAs.[3][5] In vitro experiments have demonstrated that this compound's enhancing effect on pre-miRNA processing by Dicer is dependent on the presence of TRBP.[1] Furthermore, cancer cell lines with mutations in TRBP are resistant to this compound's growth-inhibitory and miRNA-processing effects, confirming TRBP as the critical molecular target.[2]

Enoxacin_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pre_miRNA pre-miRNA Dicer_TRBP Dicer-TRBP Complex pre_miRNA->Dicer_TRBP Processing Dicer Dicer Dicer->Dicer_TRBP TRBP TRBP TRBP->Dicer_TRBP This compound This compound This compound->TRBP miRNA_duplex Mature miRNA duplex Dicer_TRBP->miRNA_duplex Enhanced Processing RISC RISC Loading & Gene Silencing miRNA_duplex->RISC pri_miRNA pri-miRNA Drosha Drosha pri_miRNA->Drosha Cleavage pre_miRNA_nuc pre-miRNA Drosha->pre_miRNA_nuc Produces pre_miRNA_nuc->pre_miRNA Exportin-5

Figure 1. this compound enhances miRNA processing by binding to TRBP in the cytoplasm.

Quantitative Data Presentation

The effects of this compound have been quantified across various studies, demonstrating its potency and specificity. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
HCT-116Colorectal CancerEC₅₀124 µM (40 µg/mL)[1][6]
LNCaPProstate CancerEC₅₀105 µM[6]
DU145Prostate CancerEC₅₀141 µM[6]
PC-3Prostate CancerIC₅₀21.3 µM[7]
HEK293 (Reporter)Embryonic KidneyEC₅₀ (RNAi enhancement)~30 µM[3]
Table 2: this compound's Effect on TRBP Binding and miRNA Expression
ExperimentSystemParameterChange with this compoundReference
Binding AssayRecombinant TRBP & pre-let-7Kd221 nM → 94 nM[3][5]
miRNA ProfilingHCT-116 & RKO CellsUpregulated Mature miRNAs24 miRNAs increased[2]
miRNA ProfilingRKO CellsDifferentially Expressed miRNAs100 of 122 upregulated[6]
miRNA ProfilingLNCaP CellsDifferentially Expressed miRNAs65 of 122 upregulated[6][8]
miRNA ProfilingDU145 CellsDifferentially Expressed miRNAs88 of 147 upregulated[6]
Specific miRNARat Frontal Cortex (10 mg/kg)let-7a, miR-124, miR-125a-5p, miR-1323- to 12-fold increase[9]
Specific miRNARat Frontal Cortex (25 mg/kg)let-7a, miR-124, miR-125a-5p, miR-1324- to 22-fold increase[9]

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the biological activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Plate cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired this compound concentration (e.g., 0-200 µM). Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for the desired treatment period (e.g., 72-120 hours).[2][10]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value using non-linear regression analysis.

miRNA Expression Analysis (TaqMan qRT-PCR)

This method provides sensitive and specific quantification of mature miRNA levels.

  • Cell Treatment & RNA Extraction : Culture and treat cells with this compound as described above. Harvest cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., mirVana miRNA Isolation Kit or TRIzol).[12][13]

  • RNA Quantification : Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT) : For each sample, perform a specific RT reaction for each miRNA of interest using a TaqMan MicroRNA Reverse Transcription Kit and a specific stem-loop RT primer for the target mature miRNA. This step converts the mature miRNA into a specific cDNA.[14][15]

  • Quantitative PCR (qPCR) : Prepare the qPCR reaction mix containing the cDNA template, TaqMan Universal Master Mix, and the specific TaqMan MicroRNA Assay (which includes the forward primer, reverse primer, and TaqMan probe).[5]

  • Thermocycling : Run the reaction on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Analysis : Determine the threshold cycle (Ct) for each sample. Normalize the Ct value of the target miRNA to that of an endogenous control small RNA (e.g., RNU6B). Calculate the relative expression (fold change) using the 2-ΔΔCt method.[13]

In Vitro Dicer Processing Assay

This assay directly assesses this compound's effect on pre-miRNA cleavage.

  • Substrate Preparation : Synthesize a pre-miRNA of interest (e.g., pre-let-7) via in vitro transcription. Radioactively label the pre-miRNA at the 5' end using [γ-³²P]ATP and T4 polynucleotide kinase for visualization.[16][17]

  • Protein Purification : Purify recombinant human Dicer and TRBP proteins.[18]

  • Reaction Setup : Set up reaction tubes on ice. Include reactions with Dicer alone, and Dicer pre-incubated with TRBP. For test conditions, add this compound (e.g., 30-50 µM) or a vehicle control to the appropriate tubes.

  • Initiate Reaction : Add the radiolabeled pre-miRNA substrate to each tube to start the reaction. Incubate at 37°C.

  • Time Course : At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of 2X formamide loading buffer.

  • Gel Electrophoresis : Resolve the reaction products on a 15% denaturing polyacrylamide gel (containing urea).

  • Visualization & Analysis : Expose the gel to a phosphor screen and visualize using a phosphorimager. Quantify the band intensities corresponding to the uncleaved pre-miRNA and the mature miRNA product to determine the percentage of cleavage over time.[16]

Mandatory Visualizations

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Phenotype Phenotypic Analysis cluster_Molecular Molecular Analysis A1 Seed Cancer Cells (e.g., HCT-116) A2 Treat with this compound (vs. Vehicle Control) A1->A2 B1 Cell Viability Assay (MTT / CCK-8) A2->B1 B2 Apoptosis Assay (Annexin V / PI) A2->B2 B3 Colony Formation Assay A2->B3 C1 Total RNA Extraction A2->C1 C2 miRNA qRT-PCR C1->C2 C3 Northern Blot C1->C3

Figure 2. Experimental workflow for evaluating this compound's effects on cancer cells.

TRBP_Dependence cluster_WT TRBP Wild-Type (WT) Cells cluster_MUT TRBP Mutant/Depleted Cells This compound This compound Treatment WT_TRBP Functional TRBP This compound->WT_TRBP MUT_TRBP Non-functional TRBP This compound->MUT_TRBP WT_miRNA ↑ Mature miRNA Levels WT_TRBP->WT_miRNA Enhanced Processing WT_Growth ↓ Cell Growth ↑ Apoptosis WT_miRNA->WT_Growth MUT_miRNA No change in miRNA Levels MUT_TRBP->MUT_miRNA Processing Not Enhanced MUT_Growth No effect on Cell Growth MUT_miRNA->MUT_Growth

Figure 3. Logical diagram showing the TRBP-dependence of this compound's activity.

Conclusion and Future Directions

This compound represents a first-in-class small molecule that enhances miRNA biogenesis through a well-defined interaction with TRBP.[1][12] Its ability to restore the expression of tumor-suppressor miRNAs provides a powerful, cancer-specific anti-proliferative effect.[2][8] The data and protocols summarized in this guide offer a robust framework for researchers and drug developers to investigate this compound and its analogs further. Future research should focus on identifying the precise structural determinants on both this compound and TRBP that govern their interaction, which could lead to the design of more potent and selective SMER compounds. Additionally, exploring the full spectrum of miRNAs affected by this compound in different cancer contexts will be crucial for optimizing its therapeutic application and identifying patient populations most likely to respond to this innovative therapeutic strategy.

References

Enoxacin: A Second-Generation Fluoroquinolone - A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent belonging to the second generation of this class of antibiotics.[1][2] Discovered in 1980, this compound emerged from the efforts to improve upon the first-generation quinolones, such as nalidixic acid, by enhancing their spectrum of activity and pharmacokinetic properties.[3] Structurally, it is a 1,8-naphthyridine derivative characterized by a fluorine atom at the 6-position and a piperazine ring at the 7-position, which contribute to its potent antibacterial effects.[4] this compound exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] This dual-target mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[5] This whitepaper provides an in-depth technical overview of the discovery, history, mechanism of action, antibacterial spectrum, pharmacokinetics, and key experimental methodologies related to this compound.

The Genesis of Fluoroquinolones and the Discovery of this compound

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis.[6] While effective against Gram-negative bacteria causing urinary tract infections, nalidixic acid had a limited spectrum and modest pharmacokinetic properties.[7][8] This spurred further research leading to the development of fluoroquinolones, which incorporated a fluorine atom into the quinolone structure, significantly enhancing their antibacterial potency and spectrum.[7][9] Norfloxacin, developed in 1978, was a key breakthrough in this regard.[10]

This compound was discovered in 1980, representing a significant advancement in the development of 1,8-naphthyridine derivatives of nalidixic acid.[3] It was one of the early second-generation fluoroquinolones to be launched, particularly in Japan, following the introduction of norfloxacin.[11] The development and marketing of this compound were primarily associated with Parke-Davis, which was a division of Warner-Lambert.[11][12][13] The introduction of this compound and other second-generation fluoroquinolones in the mid-1980s marked a paradigm shift in the treatment of serious Gram-negative infections, allowing for effective oral therapy for conditions that previously required parenteral treatment.[14]

Physicochemical Properties and Synthesis

This compound is chemically named 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[5] It is a white to light yellow crystalline powder.[15] The presence of both a carboxylic acid group and a piperazine moiety gives it zwitterionic properties.[15]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process, a general outline of which is provided below, based on established methods for quinolone synthesis.

Materials:

  • 2,6-dichloro-3-aminopyridine

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Potassium carbonate

  • Ethyl iodide

  • Ethanol

  • Hydrochloric acid

  • Piperazine

  • Pyridine

Methodology:

  • Step 1: Gould-Jacobs Reaction: 2,6-dichloro-3-aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This mixture is heated to facilitate the initial condensation reaction, followed by thermal cyclization at a higher temperature, typically in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxy-7,8-dichloro-1,8-naphthyridine-3-carboxylate ring system.

  • Step 2: N-Alkylation: The nitrogen at the 1-position of the naphthyridine ring is alkylated with ethyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This step introduces the characteristic ethyl group of this compound.

  • Step 3: Nucleophilic Substitution: The chlorine atom at the 7-position is replaced by a piperazine moiety. This is achieved by reacting the N-alkylated intermediate with an excess of piperazine in a solvent like pyridine at an elevated temperature.

  • Step 4: Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For instance, the compound can be refluxed with hydrochloric acid or an aqueous solution of sodium hydroxide, followed by neutralization to precipitate the final product, this compound.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent to yield a crystalline powder.

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.[6]

  • DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of DNA replication.[8]

  • Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for separating the interlinked daughter DNA molecules following replication.[8]

This compound binds to the complex of these enzymes with DNA, stabilizing it and preventing the re-ligation of the DNA strands.[16] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[17]

Diagram: Mechanism of Action of this compound

Enoxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound This compound->Inhibition1 This compound->Inhibition2 DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA strand breaks Topo_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topo_IV->Decatenated_DNA Topo_IV->Bacterial_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Replicated DNA Replicated_DNA->Topo_IV Decatenation

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of activity against a variety of bacterial pathogens. It is particularly effective against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, and also shows activity against Gram-positive bacteria like Staphylococcus aureus.[18][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton agar or broth

  • This compound powder of known potency

  • Standardized bacterial inocula (e.g., 0.5 McFarland standard)

  • Sterile microtiter plates or petri dishes

  • Incubator

Methodology (Agar Dilution):

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of a stock solution of this compound to molten Mueller-Hinton agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates and the control plate using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Table: In Vitro Activity of this compound Against Various Bacterial Isolates
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli>4000≤0.250.5
Klebsiella pneumoniae>500≤0.251.0
Enterobacter cloacae>3000.52.0
Serratia marcescens>1501.04.0
Proteus mirabilis>300≤0.250.5
Pseudomonas aeruginosa>6001.04.0
Haemophilus influenzae>100≤0.12≤0.12
Staphylococcus aureus (MSSA)>8000.51.0
Streptococcus pneumoniae>1008.016.0

Data compiled from multiple sources.[19][20][21] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy in Animal Models

The efficacy of this compound has been evaluated in various animal models of infection, which are crucial for predicting its clinical utility.

Experimental Protocol: Mouse Sepsis Model

This model is used to assess the efficacy of an antibiotic in treating a systemic bacterial infection.

Materials:

  • Laboratory mice (e.g., CF-1 or CD1 strain)

  • Pathogenic bacterial strain (e.g., E. coli, P. aeruginosa)

  • This compound for oral or parenteral administration

  • Mucin (to enhance bacterial virulence)

  • Sterile saline

Methodology:

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen, often suspended in mucin to enhance infectivity.

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with different doses of this compound, typically administered orally via gavage or subcutaneously. A control group receives a placebo (e.g., sterile saline).

  • Observation: The mice are observed for a set period (e.g., 7 days), and mortality rates are recorded.

  • Efficacy Determination: The efficacy of this compound is determined by its ability to protect the mice from death compared to the control group. The dose that protects 50% of the animals (the protective dose, PD50) can be calculated. In some studies, bacterial loads in blood or organs are also quantified at different time points.[17][22]

This compound has demonstrated efficacy in animal models of endocarditis, osteomyelitis, pneumonia, and sepsis caused by susceptible organisms like S. aureus and P. aeruginosa.[18][23]

Pharmacokinetics in Humans

This compound exhibits favorable pharmacokinetic properties that allow for effective oral administration.

Experimental Protocol: Human Pharmacokinetic Study

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in humans.

Materials and Procedures:

  • Healthy human volunteers

  • This compound formulation (oral tablets or intravenous solution)

  • Standardized meals (if investigating food effects)

  • Equipment for blood and urine collection

  • High-performance liquid chromatography (HPLC) system for drug concentration analysis

Methodology:

  • Study Design: A common design is a crossover study where each volunteer receives both an oral and an intravenous dose of this compound on separate occasions, with a washout period in between.[24]

  • Dosing: Volunteers are administered a single dose of this compound after an overnight fast.

  • Sample Collection: Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Urine is typically collected over 24 or 48 hours.

  • Sample Analysis: The concentration of this compound (and any major metabolites) in plasma and urine is quantified using a validated HPLC method.

  • Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), elimination half-life (t1/2), and bioavailability (for oral doses).[25]

Table: Pharmacokinetic Parameters of this compound in Healthy Volunteers
ParameterValue (following a 600 mg oral dose)
Cmax (Maximum Plasma Concentration)3.7 µg/mL
Tmax (Time to Cmax)1.9 hours
Elimination Half-life (t1/2)3-6 hours
Oral Bioavailability~90%
Plasma Protein Binding35-40%
Urinary Excretion (unchanged drug)>40% within 48 hours
Volume of Distribution (Vd)~2.8 L/kg

Data compiled from multiple sources.[24][25][26][27]

Drug Development Workflow

The discovery and development of this compound followed a logical progression from initial synthesis to clinical use.

Diagram: this compound Drug Development Workflow

Enoxacin_Development_Workflow cluster_preclinical Preclinical Evaluation Discovery Discovery & Synthesis (1980) Preclinical Preclinical Studies Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND InVitro In Vitro Studies (MIC, Mechanism) InVivo In Vivo Animal Models (Efficacy, Toxicology) Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Marketing (e.g., Penetrex) NDA->Approval PostMarket Phase IV / Post-marketing Surveillance Approval->PostMarket

Caption: Key stages in the discovery and development of this compound.

Conclusion

This compound holds a significant place in the history of antimicrobial chemotherapy as an early and effective second-generation fluoroquinolone. Its development from the initial quinolone scaffolds demonstrated the power of targeted chemical modification to enhance antibacterial spectrum and pharmacokinetic properties. The dual-targeting mechanism of action against DNA gyrase and topoisomerase IV provided a potent means of combating a wide range of bacterial pathogens. While newer generation fluoroquinolones with broader activity against Gram-positive and atypical pathogens have since been developed, the study of this compound's discovery, mechanism, and development provides a valuable framework for understanding the evolution of this important class of antibiotics.

References

Enoxacin's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Belonging to the second generation of quinolones, it exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] This technical guide provides an in-depth overview of this compound's antibacterial spectrum of activity, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of Activity

This compound demonstrates a wide range of activity against many Gram-positive and Gram-negative bacteria.[2] It is particularly potent against Gram-negative organisms, including the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][4] Its activity against Gram-positive cocci, such as staphylococci, is considered moderate.[4][5]

Gram-Negative Activity

This compound is highly active against the majority of Enterobacteriaceae. A large multicenter study reported that the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter spp. is generally low. Specifically, 97% of Enterobacteriaceae isolates have been shown to have MICs of ≤ 1 mg/L.[6] this compound is also effective against Pseudomonas aeruginosa, with a reported MIC90 of 2 mg/L.[7] Its activity extends to other fastidious Gram-negative aerobes as well.[8]

Gram-Positive Activity

Against Gram-positive bacteria, this compound shows moderate activity. For Staphylococcus aureus and Staphylococcus epidermidis, the MIC90 is reported to be 2 mg/L.[7] However, it is less active against streptococcal species, with MIC90 values ranging from 8 to 32 mg/L.[7][8] this compound has limited to no useful activity against anaerobic bacteria such as Bacteroides fragilis and Clostridium perfringens.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial isolates. Data is presented as MIC50 (inhibiting 50% of isolates) and MIC90 values, compiled from various studies.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Enterobacteriaceae (overall)>4000-≤2[7][9]
Escherichia coli--≤0.25[7]
Klebsiella pneumoniae--≤0.5[7]
Enterobacter spp.--1.0[8]
Serratia spp.--1.0[8]
Citrobacter freundii--2.0[7]
Pseudomonas aeruginosa3540-2.0[7]
Haemophilus influenzae--≤0.25[7]
Neisseria gonorrhoeae--≤0.25[7]
Acinetobacter calcoaceticus260-4.0[7]

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Staphylococcus aureus2635-2.0[8]
Staphylococcus epidermidis837-2.0[7]
Streptococcus spp. (overall)--8-32[7][9]
Enterococcus faecalis--8.0

Mechanism of Action

This compound's bactericidal action stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][8][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication.[1] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[1][8]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is vital for the separation of interlinked daughter DNA molecules following replication.[1] By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated chromosomes into daughter cells, leading to cell death.[1][8]

Enoxacin_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_targets This compound Targets cluster_inhibition Inhibitory Action DNA Bacterial DNA Replication_Fork Replication Fork DNA->Replication_Fork Supercoiled_DNA Positively Supercoiled DNA Replication_Fork->Supercoiled_DNA Topoisomerase_IV Topoisomerase IV Replication_Fork->Topoisomerase_IV decatenates linked daughter chromosomes DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed/Negatively Supercoiled DNA Relaxed_DNA->Replication_Fork Decatenated_Chromosomes Decatenated Daughter Chromosomes Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division DNA_Gyrase->Relaxed_DNA Gyrase_Inhibition Formation of stable This compound-Gyrase-DNA complex DNA_Gyrase->Gyrase_Inhibition Topoisomerase_IV->Decatenated_Chromosomes TopoIV_Inhibition Formation of stable This compound-TopoIV-DNA complex Topoisomerase_IV->TopoIV_Inhibition This compound This compound This compound->Gyrase_Inhibition This compound->TopoIV_Inhibition DS_Breaks Accumulation of Double-Strand Breaks Gyrase_Inhibition->DS_Breaks Replication_Block Replication Block TopoIV_Inhibition->Replication_Block Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Replication_Block->Cell_Death

Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound analytical powder.

  • Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to a known concentration (e.g., 1280 mg/L).

2. Preparation of Microdilution Plates:

  • Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Create serial twofold dilutions of the this compound stock solution across the wells, typically ranging from 64 mg/L to 0.06 mg/L. This can be done by transferring 50 µL from one well to the next.

  • The final volume in each well before inoculation is 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. The final this compound concentrations will now be half of the initial dilutions.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium upon which a standardized bacterial inoculum is spotted.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare molten and cooled (45-50°C) Mueller-Hinton Agar.

  • Add a specific volume of this compound stock solution to the agar to achieve the desired final concentrations (e.g., 64, 32, 16...0.06 mg/L).

  • Pour the agar into sterile petri dishes and allow to solidify. Prepare a growth control plate without any antibiotic.

2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, delivering approximately 10⁴ CFU per spot.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation:

  • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria (defined as no growth, a faint haze, or a single colony).

AST_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_incubation Incubation & Reading cluster_result Result Isolate Bacterial Isolate (Pure Culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum_Prep Inoculation Inoculate Plates/Wells Inoculum_Prep->Inoculation Antibiotic_Prep Prepare this compound Stock Solution Broth_Dilution Broth Microdilution (Serial Dilutions in 96-well plate) Antibiotic_Prep->Broth_Dilution Agar_Dilution Agar Dilution (this compound in Agar Plates) Antibiotic_Prep->Agar_Dilution Broth_Dilution->Inoculation Agar_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Results (Visual Inspection) Incubation->Reading MIC_Value Determine MIC Value (mg/L) Reading->MIC_Value

References

Enoxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Belonging to the second generation of quinolones, it exhibits potent activity against a wide range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and various patient populations. The drug is characterized by rapid oral absorption, wide distribution into body tissues, partial metabolism, and predominantly renal excretion.

Absorption and Oral Bioavailability

This compound is rapidly and well-absorbed from the gastrointestinal tract following oral administration.[3][4] The absolute oral bioavailability of this compound is high, consistently reported to be approximately 90%.[1][4] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) after oral ingestion.[5][6] The absorption of this compound appears to be dose-independent.[7]

Distribution

This compound exhibits a large volume of distribution, indicating extensive penetration into various body tissues and fluids.[5][8] It distributes into blister fluid, saliva, tonsillar tissue, sinus mucosa, nasal secretions, middle ear effusion, sputum, lung, bone, and pelvic tissue, with high concentrations achieved in the prostate.[5] The protein binding of this compound in plasma is moderate, ranging from 35% to 40%.[1][5]

Metabolism

This compound undergoes partial metabolism in the liver, with hepatic metabolism accounting for approximately 10-15% of an administered dose.[5][8] The primary metabolic pathway is the oxidation of the piperazine ring to form the main metabolite, oxo-enoxacin.[9][10] this compound has been shown to be an inhibitor of the cytochrome P450 enzyme CYP1A2, which can lead to drug-drug interactions with other substrates of this enzyme, such as theophylline and caffeine.[5]

Excretion

The primary route of elimination for this compound and its metabolite is through the kidneys.[3][11] A significant portion of the administered dose, ranging from 44% to 71.6%, is excreted unchanged in the urine.[6][9][12] Both glomerular filtration and active tubular secretion contribute to the renal clearance of this compound.[9] The plasma half-life (t½) of this compound typically ranges from 3 to 6 hours.[1][5][8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Volunteers
Dose (mg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)t½ (h)Oral Bioavailability (%)Reference(s)
2001.0 - 2.01.0 - 2.0-3.3 - 6.489[13][14]
4002.0 - 4.41.0 - 3.019.3 - 27.23.0 - 6.8~90[5][6][9]
6003.71.936.36.2-[6]
8003.8 - 11.41.0 - 2.0-4.7 - 6.489[13][14]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Steady-State Pharmacokinetics of this compound in Elderly Patients with Complicated Urinary Tract Infections (400 mg Oral Dose)
ParameterValueReference
Cmax (mg/L)5.45[15]
Tmax (h)-[15]
AUC0-12h (mg·h/L)41.0[15]
t½ (h)9.1[15]
Oral Bioavailability (%)86.97[15]

AUC0-12h: Area under the curve from 0 to 12 hours.

Experimental Protocols

The determination of this compound and its metabolite concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is the most commonly employed analytical method.

HPLC Method for this compound and Oxo-enoxacin in Plasma and Urine
  • Sample Preparation:

    • Plasma: Protein precipitation with perchloric acid or acetonitrile is a common and effective method.[4]

    • Urine: Solid-phase extraction (SPE) is often used for urine samples to remove interfering substances.[5]

    • Prostatic Tissue: Liquid-liquid extraction is a suitable method for tissue samples.[11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separation.[4][5][11]

    • Mobile Phase: A mixture of an acidic buffer (e.g., citric acid, phosphoric acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[4][5][11]

    • Detection: UV detection at a wavelength of approximately 269 nm or 340 nm is frequently utilized.[5][11][16] Fluorescence detection can also be employed for enhanced sensitivity.[7]

    • Internal Standard: A structurally related compound, such as ciprofloxacin or fleroxacin, is often used as an internal standard to ensure accuracy and precision.[4][5]

  • Method Validation:

    • The analytical method should be validated for linearity, precision, accuracy, sensitivity (limit of quantification), and recovery, according to established guidelines.

Pharmacokinetic Study Design
  • Human Studies:

    • Pharmacokinetic studies in humans are often designed as randomized, crossover studies to minimize inter-subject variability.[14]

    • Subjects typically include healthy volunteers or specific patient populations relevant to the drug's indication.[15][17]

    • Blood and urine samples are collected at predetermined time points after drug administration to characterize the concentration-time profile.[9]

  • Animal Studies:

    • Animal models, such as mice (e.g., CF-1 strain), are used in preclinical pharmacokinetic and efficacy studies.[13]

    • Dosing is typically administered orally or intravenously to determine key pharmacokinetic parameters and bioavailability.[13]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Selection Subject Selection (e.g., Healthy Volunteers) Dosing Drug Administration (Oral or IV this compound) Subject_Selection->Dosing Sampling Biological Sample Collection (Blood, Urine) Dosing->Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Prep HPLC HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC Quantification Quantification of This compound & Metabolite HPLC->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

Metabolic Pathway of this compound

metabolic_pathway This compound This compound Oxothis compound Oxo-enoxacin (Major Metabolite) This compound->Oxothis compound Oxidation CYP1A2 CYP1A2 (Hepatic Microsomal Enzyme) This compound->CYP1A2 Inhibition Excretion Renal Excretion (Urine) This compound->Excretion Unchanged Drug Oxothis compound->Excretion

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability, extensive tissue distribution, and a predictable elimination profile. The well-established analytical methods for its quantification provide a solid foundation for further research. A thorough understanding of its metabolism, particularly its interaction with CYP1A2, is critical for predicting and managing potential drug-drug interactions. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development and clinical application of this compound and other fluoroquinolone antibiotics.

References

Methodological & Application

Application Notes: Enoxacin Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic traditionally used for bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] More recently, this compound has garnered significant interest in cancer research for its distinct mechanism in eukaryotic cells. It has been shown to function as a cancer-specific growth inhibitor by enhancing the processing of microRNAs (miRNAs).[4] this compound binds to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex, which facilitates the maturation of precursor miRNAs into their functional, mature forms.[5][6] This activity can restore the expression of tumor-suppressor miRNAs, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and invasion in various cancer cell lines.[7][8][9]

These notes provide a comprehensive guide for researchers utilizing this compound in in vitro cell culture, with a focus on appropriate dosages, experimental protocols, and the underlying molecular pathways.

Data Presentation: this compound Concentration and Effects

The effective concentration of this compound can vary significantly depending on the cell line, exposure duration, and the specific biological endpoint being measured. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations and EC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)Exposure TimeObserved EffectReference
HCT-116Colorectal Cancer124 (EC₅₀)5 daysDose-dependent growth inhibition.[10][6][10]
RKOColorectal Cancer12472 hoursG₂/M phase cell cycle arrest.[8][10][8][10]
Co115 (TRBP mutant)Colorectal Cancer238 (EC₅₀)5 daysReduced sensitivity to this compound compared to TRBP wild-type cells.[8][10][8][10]
LNCaPProstate Cancer105 (EC₅₀)-Growth inhibition; upregulation of 65 miRNAs.[6][6]
DU145Prostate Cancer141 (EC₅₀)-Growth inhibition; upregulation of 88 miRNAs.[6][6]
PC-3Prostate Cancer1, 3, 10Up to 72 hoursInhibition of cell proliferation and induction of apoptosis.[11][11]
143BOsteosarcoma1.25 - 20 mg/L (~3.9 - 62.4 µM)48 hoursTime- and dose-dependent inhibition of proliferation.[9][12][9][12]
A549/ACE2Lung Cancer226.8 (EC₅₀)-Suppression of SARS-CoV-2.[13][13]
A375, Mel-Juso, Mel-HoMelanoma--Strong inhibitory effect on proliferation.[7][7]
Various (12 lines)Gastric, Lung, Breast, etc.124 (40 µg/mL)5 daysSignificant decrease in cell viability across all tested cancer lines.[10][10]

Table 2: Effects of this compound on Non-Cancerous Cell Lines

Cell LineCell TypeConcentration (µM)Exposure TimeObserved EffectReference
Wi-38, MRC-5Normal Human Fibroblasts1245 daysNo significant decrease in cell viability or clonogenic capacity.[7][8][7][8]
hFOB1.19Human OsteoblastUp to 25 mg/L (~78 µM)24 hoursNo significant effect on proliferation.[9][12][9][12]
VeroKidney Epithelial (Monkey)>600 (CC₅₀)-Low cellular toxicity observed.[13][13]
HEK293Human Embryonic Kidney20-No cytotoxicity observed.[7][7]

Signaling Pathways and Workflows

Visualizing the mechanism of action and experimental procedures can clarify the application of this compound in research.

Enoxacin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_miRNA Pre-miRNA Dicer Dicer Pre_miRNA->Dicer Export This compound This compound TRBP TRBP This compound->TRBP Binds to Complex This compound-TRBP-Dicer Complex This compound->Complex TRBP->Dicer TRBP->Complex Dicer->Complex Mature_miRNA Mature Tumor Suppressor miRNA Complex->Mature_miRNA Enhances Processing RISC RISC Loading Mature_miRNA->RISC Oncogene_mRNA Oncogene mRNA RISC->Oncogene_mRNA Guides to Degradation mRNA Degradation / Translation Repression Oncogene_mRNA->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Mechanism of this compound in enhancing miRNA processing.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A1 Prepare this compound Stock Solution (e.g., in DMSO) B1 Prepare Serial Dilutions of this compound in Media A1->B1 A2 Culture & Seed Cells in 96-well plate B2 Add this compound/Vehicle Control to Wells A2->B2 B1->B2 B3 Incubate for Desired Duration (e.g., 24-72h) B2->B3 C1 Perform Cytotoxicity Assay (e.g., MTT, CCK-8) B3->C1 C2 Read Absorbance (Plate Reader) C1->C2 C3 Calculate % Viability and Determine EC₅₀ C2->C3

Caption: General workflow for an in vitro cytotoxicity experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This compound has limited solubility in aqueous solutions and can precipitate in complex culture media.[14] Proper preparation of a concentrated stock solution is critical for experimental reproducibility.

  • Objective: To prepare a stable, concentrated stock solution of this compound for dilution into cell culture media.

  • Materials:

    • This compound powder (Molar Mass: 320.32 g/mol )[2]

    • Dimethyl sulfoxide (DMSO), sterile

    • 1 M Sodium Hydroxide (NaOH), sterile (Use with caution)

    • Sterile, nuclease-free microcentrifuge tubes

  • Method 1 (DMSO as solvent):

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add sterile DMSO to dissolve the powder. A stock concentration of 32 mg/mL (99.9 mM) in fresh DMSO is achievable.[5]

    • Gently vortex or warm briefly at 37°C to ensure complete dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

    • Note: When diluting into culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cell line (typically <0.5%). Run a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • Method 2 (NaOH as solvent):

    • This compound is highly soluble in 1 M NaOH.[14] Prepare a stock (e.g., 200 mM) in sterile 1 M NaOH.

    • CRITICAL: This stock will be highly alkaline. When diluting into culture media, the pH must be adjusted. This method is less common for cell culture due to the risk of pH shock and precipitation when the pH is neutralized.[14] It is generally recommended to use DMSO.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.[15]

  • Objective: To quantify the dose-dependent cytotoxic effect of this compound.

  • Materials:

    • Cells of interest

    • 96-well flat-bottom tissue culture plates

    • Complete culture medium

    • This compound stock solution (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 3,000–10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][11]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the EC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. This compound has been shown to induce apoptosis in prostate and osteosarcoma cells.[9][11]

  • Objective: To detect and quantify apoptosis induced by this compound.

  • Materials:

    • Cells cultured in 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 hours).[11]

    • Cell Collection: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

    • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

enoxacin solution preparation, solubility, and stability

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Enoxacin

Introduction

This compound is a broad-spectrum synthetic fluoroquinolone antibacterial agent.[1][2] Primarily, it functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, transcription, and repair, which ultimately leads to bacterial cell death.[1][2] Beyond its antibacterial properties, recent research has highlighted this compound's potential as an anticancer agent and a modulator of microRNA (miRNA) biogenesis.[3][4][5] It has been shown to enhance the production of tumor-suppressing miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[4][5] These diverse mechanisms of action make this compound a compound of significant interest in various research fields.

These application notes provide detailed information and protocols for the preparation, solubility assessment, and stability testing of this compound solutions to support researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Role

This compound exhibits a dual mechanism of action depending on the biological system. In bacteria, it targets enzymes crucial for DNA replication.[1][2] In eukaryotic cells, particularly in the context of cancer research, it influences RNA interference pathways.[3]

Enoxacin_Mechanism cluster_0 Bacterial Cell cluster_1 Eukaryotic Cell (e.g., Cancer Cell) Enoxacin_B This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Enoxacin_B->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Enoxacin_B->Topo_IV Inhibits DNA_Rep DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death_B Bacterial Cell Death DNA_Rep->Cell_Death_B Enoxacin_E This compound TRBP TRBP Protein Enoxacin_E->TRBP Binds to & Enhances miRNA_Proc miRNA Processing Enhanced TRBP->miRNA_Proc Tumor_Supp Tumor Suppression miRNA_Proc->Tumor_Supp

Figure 1: Dual mechanism of action of this compound in bacterial and eukaryotic cells.

Solution Preparation and Solubility

This compound is supplied as a crystalline solid, appearing as a yellow to off-white powder.[6][7] Its solubility is a critical factor for the preparation of stock solutions and experimental media. The compound is generally insoluble in water and ethanol but shows solubility in certain organic solvents and aqueous buffers.[4][7]

Solubility Data

The solubility of this compound varies significantly with the solvent system. Quantitative data from various sources are summarized below for easy reference.

SolventpH (if applicable)SolubilitySource
Dimethyl Sulfoxide (DMSO)N/A~0.1 mg/mLCayman Chemical[6]
Dimethyl Sulfoxide (DMSO)N/A32 mg/mL (99.9 mM)Selleck Chemicals[4]
Dimethylformamide (DMF)N/A~15 mg/mLCayman Chemical[6]
Phosphate-Buffered Saline (PBS)7.2~10 mg/mLCayman Chemical[6]
WaterN/AInsolubleSelleck Chemicals, LKT Labs[4][7]
Water25°C0.29 mg/mLACS Omega[8][9]
1 M Sodium Hydroxide (NaOH)>1350 mg/mLChemicalBook[10]
EthanolN/AInsolubleSelleck Chemicals[4]

Note: Discrepancies in DMSO solubility may arise from differences in experimental conditions, material purity, or the use of fresh versus moisture-absorbing DMSO, which can reduce solubility.[4]

Stability Profile

The stability of this compound is influenced by factors such as pH, light, and temperature. As a solid, this compound is stable for years when stored at -20°C.[6] However, its stability in solution is more limited.

  • Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day.[6]

  • Stock Solutions in Organic Solvents: When prepared in a solvent like DMSO, stock solutions can be stored for up to 1 year at -80°C or 1 month at -20°C, though repeated freeze-thaw cycles should be avoided.[4][11]

  • pH Influence: The ionization state, and therefore stability, of this compound can be affected by pH.[12] Extreme pH levels can catalyze hydrolysis.[12]

  • Photodegradation: this compound in aqueous solutions degrades rapidly when exposed to direct UV light.[13] Degradation pathways include hydroxylation, defluorination, and cleavage of the piperazine ring.[13][14]

  • Forced Degradation: Studies show that this compound degrades under stress conditions such as strong acids, bases, and oxidizing agents.[14][15] This information is vital for developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in an organic solvent and subsequent dilution to an aqueous buffer for biological experiments.

Materials:

  • This compound crystalline solid (purity ≥98%)[6][7]

  • Dimethyl Sulfoxide (DMSO), fresh/anhydrous[4]

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical, or sealed vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile vial.

  • Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 32 mg/mL).[4]

  • Purging (Optional but Recommended): Purge the vial with an inert gas to displace oxygen, which can minimize oxidative degradation.[6]

  • Dissolution: Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved.

  • Preparation of Aqueous Working Solution:

    • For biological assays, dilute the DMSO stock solution into an aqueous buffer like PBS (pH 7.2).[6]

    • Perform dilutions immediately before use.[6]

    • Ensure the final concentration of the organic solvent (DMSO) is insignificant in the final working solution to avoid physiological effects.[6]

  • Storage:

    • Stock Solution (DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to one year.[4][11]

    • Aqueous Solution (PBS): Use immediately. It is not recommended to store aqueous solutions for more than 24 hours.[6]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a standard approach for assessing drug solubility.[16]

Solubility_Workflow start Start add_excess Add excess this compound to aqueous buffer (e.g., PBS pH 1.2, 4.5, 6.8) start->add_excess equilibrate Equilibrate in shaking water bath (e.g., 37°C) for 24-72h add_excess->equilibrate sample Withdraw samples at multiple time points (e.g., 24, 48, 72h) equilibrate->sample separate Separate undissolved solid (Centrifuge or Filter) sample->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze determine Determine equilibrium solubility when concentration plateaus analyze->determine end_node End determine->end_node

Figure 2: Workflow for determining the aqueous solubility of this compound.

Procedure:

  • Preparation: Prepare aqueous buffers at various pH values as required (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]

  • Addition of Compound: Add an excess amount of this compound solid to a vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 37 ± 1°C) for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[16]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.[16]

  • Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the drug and solvent).[16]

  • Dilution and Analysis: Dilute a known volume of the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Determination: Equilibrium solubility is reached when the concentration of this compound in solution remains constant over successive time points.[16]

Protocol 3: Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug and to develop a stability-indicating analytical method.[17] This protocol provides a framework for subjecting this compound to various stress conditions as recommended by ICH guidelines.[17][18][19]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1N HCl) expose Expose to Stress Conditions for defined time points Base Basic (e.g., 0.1N NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (UV/Vis light) prep Prepare this compound Solution neutralize Neutralize/Quench Reaction (if applicable) expose->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify & Quantify Degradation Products analyze->identify

References

Application Notes and Protocols for Enoxacin Treatment in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin, a fluoroquinolone antibiotic, has demonstrated significant anti-tumoral effects in prostate cancer (PCa) cell lines.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers investigating the use of this compound as a potential therapeutic agent against prostate cancer. The protocols outlined below are based on established methodologies and published data, offering a comprehensive guide for in vitro studies.

This compound's primary mechanism of action in prostate cancer cells involves the enhancement of microRNA (miRNA) biogenesis in a TRBP-dependent manner, leading to the restoration of tumor-suppressor miRNAs.[1][3][6] This ultimately results in decreased cell viability, induction of apoptosis, cell cycle arrest, and inhibition of cell invasiveness.[1][3][6] An additional mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, alongside the induction of autophagy and endoplasmic reticulum (ER) stress.[2][5]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various prostate cancer cell lines.

Table 1: IC50 and EC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)EC50 (µM)Treatment DurationReference
PC-320.2 ± 2.3-48h
DU14521.5 ± 2.514148h / 72h[6]
LNCaP25.3 ± 3.610548h / 72h[6]
C4-228.6 ± 3.3-48h

Table 2: Effects of this compound on Cell Viability, Apoptosis, and Cell Cycle in Prostate Cancer Cell Lines

Cell LineThis compound Conc. (µM)Treatment DurationEffect on Cell Viability (% decrease)Effect on Apoptosis (% increase)Cell Cycle Arrest PhaseReference
LNCaP40 µg/mL (~124 µM)5 days~59%Significant increase-[6][7]
22Rv140 µg/mL (~124 µM)5 days~17%Significant increaseG2/M[3][7]
VCaP40 µg/mL (~124 µM)5 days~30%Significant increaseG2/M[3]
DU14540 µg/mL (~124 µM)5 days~45%Significant increaseLate S/G2-M[3]
PC-340 µg/mL (~124 µM)5 days~25%Significant increaseLate S/G2-M[3]
PC-31, 3, 10up to 72hDose-dependent decreaseSignificant increase-[2]

Signaling Pathways

This compound treatment in prostate cancer cell lines impacts several key signaling pathways, primarily revolving around miRNA biogenesis and apoptosis induction.

Enoxacin_Signaling_Pathway cluster_0 This compound Action cluster_1 miRNA Biogenesis Pathway cluster_2 Apoptosis & Cell Cycle Pathway cluster_3 Cellular Outcomes This compound This compound TRBP TRBP This compound->TRBP enhances binding to Pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) This compound->Pro_apoptotic upregulates Anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) This compound->Anti_apoptotic downregulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S/G2-M) This compound->Cell_Cycle_Arrest miRNA_precursors miRNA precursors TRBP->miRNA_precursors facilitates processing of Mature_miRNAs Mature tumor- suppressor miRNAs (e.g., miR-34a, miR-449a) miRNA_precursors->Mature_miRNAs processed into HDAC1_SIRT1 Oncogenes (e.g., HDAC1, SIRT1) Mature_miRNAs->HDAC1_SIRT1 downregulates Inhibition_Invasion Inhibition of Invasion Mature_miRNAs->Inhibition_Invasion Decreased_Viability Decreased Cell Viability HDAC1_SIRT1->Decreased_Viability Caspases Caspase Activation (e.g., Caspase-3) Pro_apoptotic->Caspases Anti_apoptotic->Caspases PARP_cleavage Cleaved PARP Caspases->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Apoptosis->Decreased_Viability Cell_Cycle_Arrest->Decreased_Viability

Caption: this compound signaling pathways in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate Incubate for 24-72 hours add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

References

Enoxacin: A Versatile Tool for Probing Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic fluoroquinolone antibiotic that serves as a powerful molecular probe for investigating the intricate processes of bacterial DNA replication. Its well-defined mechanism of action, targeting the essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—makes it an invaluable tool for dissecting the roles of these enzymes in DNA topology, replication fork progression, and chromosome segregation. These application notes provide a comprehensive overview of this compound's utility in the laboratory, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

This compound exerts its bactericidal effects by forming a stable ternary complex with the topoisomerase and DNA, trapping the enzyme in its cleavage-competent state.[1][2] This leads to the accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and the induction of the SOS DNA damage response, ultimately resulting in cell death.[3][4] The differential sensitivity of DNA gyrase and topoisomerase IV to this compound in various bacterial species further allows for the elucidation of the primary roles of these enzymes in different organisms.[5]

Quantitative Data

The following tables summarize the inhibitory activity of this compound against key bacterial topoisomerases and its minimum inhibitory concentrations (MICs) against a range of bacterial species.

Table 1: Inhibitory Concentration (IC50) of this compound against Bacterial Topoisomerases

EnzymeOrganismIC50 (µg/mL)
DNA GyraseEnterococcus faecalis27.8
Topoisomerase IVEnterococcus faecalis9.30

Data sourced from reference[6].

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

Bacterial SpeciesMIC Range (mg/L)MIC90 (mg/L)
Enterobacteriaceae0.12 - 1.0≤ 0.25 - 2
Pseudomonas aeruginosa-2
Staphylococcus aureus1 - 22
Streptococcus spp.16 - 328 - 32
Neisseria gonorrhoeae-≤ 0.25
Haemophilus influenzae-≤ 0.25
Acinetobacter calcoaceticus-4

Data compiled from references[1][2].

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study bacterial DNA replication.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits GyrA and GyrB)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 5X Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Stop Solution/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5X Gyrase Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (final concentration ~15 µg/mL)

    • 20.2 µL of sterile distilled water

  • Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add this compound: Add 0.3 µL of this compound solution at various concentrations to the respective tubes. For a negative control, add 0.3 µL of the solvent (e.g., DMSO).

  • Enzyme Dilution: Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration.

  • Initiate Reaction: Add 3 µL of the diluted DNA gyrase to each tube. For a DNA-only control, add 3 µL of Dilution Buffer without the enzyme. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol. Vortex briefly and centrifuge for 1 minute.

  • Agarose Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.

  • Run Gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize Results: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing this compound concentrations.

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • This compound stock solution

  • 5X Topoisomerase IV Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin.[7]

  • Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol.[7]

  • Stop Solution/Loading Dye

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare a master mix. For each 30 µL reaction, combine:

    • 6 µL of 5X Topoisomerase IV Assay Buffer

    • 2 µL of kDNA (final concentration ~6.7 µg/mL)

    • 18.7 µL of sterile distilled water

  • Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add this compound: Add 0.3 µL of this compound solution at various concentrations to the respective tubes. Include a solvent control.

  • Enzyme Dilution: Dilute the topoisomerase IV enzyme in Dilution Buffer.

  • Initiate Reaction: Add 3 µL of the diluted topoisomerase IV to each tube. For a DNA-only control, add 3 µL of Dilution Buffer. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol. Vortex and centrifuge.[7]

  • Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel.

  • Run Gel: Perform electrophoresis.

  • Visualize Results: Stain the gel and visualize. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation is indicated by a decrease in the amount of released minicircles.

Protocol 3: Bacterial DNA Synthesis Inhibition Assay

This assay measures the effect of this compound on the rate of DNA synthesis in whole bacterial cells using radiolabeled thymidine incorporation.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA), 5% and 10% solutions, ice-cold

  • Ethanol (70%), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

  • Culture tubes and shaker incubator

Procedure:

  • Culture Preparation: Grow a bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Assay Setup: Aliquot the culture into tubes. Add this compound at various concentrations to the tubes. Include a no-drug control.

  • Radiolabeling: Add [³H]-Thymidine to each tube to a final concentration of 1-5 µCi/mL.

  • Time Course Sampling: At various time points (e.g., 0, 5, 10, 15, 30 minutes) after adding the radiolabel, withdraw aliquots (e.g., 100 µL) from each tube.

  • Precipitation: Immediately add the aliquot to a tube containing ice-cold 5% TCA to stop the reaction and precipitate the DNA.

  • Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter sequentially with ice-cold 5% TCA and then with ice-cold 70% ethanol.

  • Scintillation Counting: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) against time for each this compound concentration. A decrease in the rate of [³H]-Thymidine incorporation indicates inhibition of DNA synthesis.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Enoxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Replication_Fork Replication Fork DNA_Gyrase DNA Gyrase (removes positive supercoils) Replication_Fork->DNA_Gyrase introduces positive supercoils ahead Topo_IV Topoisomerase IV (deatenates daughter chromosomes) Replication_Fork->Topo_IV leads to catenated daughter chromosomes Gyrase_Complex This compound-Gyrase-DNA Cleavage Complex DNA_Gyrase->Gyrase_Complex traps Topo_IV_Complex This compound-Topo IV-DNA Cleavage Complex Topo_IV->Topo_IV_Complex traps This compound This compound This compound->DNA_Gyrase This compound->Topo_IV DSB Double-Strand Breaks Gyrase_Complex->DSB Topo_IV_Complex->DSB SOS_Response SOS Response Induction DSB->SOS_Response Cell_Death Bacterial Cell Death DSB->Cell_Death SOS_Response->Cell_Death

Caption: Mechanism of this compound action on bacterial DNA replication.

Gyrase_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, Relaxed DNA) add_this compound Add this compound (various concentrations) start->add_this compound add_gyrase Add DNA Gyrase (initiate reaction) add_this compound->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (add Stop/Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize DNA Bands electrophoresis->visualize analysis Analyze Inhibition of Supercoiling visualize->analysis

Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Conclusion

This compound remains a cornerstone for studying bacterial DNA replication. Its specific targeting of DNA gyrase and topoisomerase IV provides a reliable method for investigating the functions of these enzymes and for screening novel inhibitors. The protocols and data presented here offer a practical guide for researchers to effectively utilize this compound in their studies of bacterial physiology and in the development of new antimicrobial agents.

References

Enoxacin as a Tool for Investigating Osteoclast Formation and Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has emerged as a valuable chemical probe for studying the intricate processes of osteoclast formation (osteoclastogenesis) and function. Beyond its antimicrobial properties, this compound exhibits potent inhibitory effects on bone-resorbing osteoclasts, making it a significant lead molecule for the development of novel anti-osteoporotic and anti-osteolytic therapeutics. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate osteoclast biology. It summarizes key quantitative data, outlines methodologies for critical assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for bone resorption. While essential for bone remodeling and calcium homeostasis, excessive osteoclast activity leads to pathological bone loss in conditions such as osteoporosis, rheumatoid arthritis, and particle-induced osteolysis around prosthetic implants. Understanding the molecular mechanisms that govern osteoclast differentiation and function is paramount for developing effective treatments.

This compound has been identified as a potent inhibitor of osteoclastogenesis and bone resorption.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the disruption of crucial signaling pathways and cellular machinery essential for osteoclast development and activity.[4][5][6] These include:

  • Inhibition of the RANKL-induced JNK signaling pathway: this compound specifically abrogates the phosphorylation of c-Jun N-terminal kinase (JNK) induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation.[4][6][7]

  • Disruption of V-ATPase and microfilament interaction: this compound blocks the binding between the B2 subunit of vacuolar H+-ATPase (V-ATPase) and microfilaments, an interaction critical for the bone-resorbing activity of osteoclasts.[1][5][6]

  • Alteration of post-translational protein processing: The compound has been shown to affect the proteolytic processing and trafficking of several proteins vital for osteoclast function.[5][6]

These unique mechanisms make this compound a powerful tool for dissecting the molecular underpinnings of osteoclast biology and for screening new anti-resorptive drug candidates.

Data Presentation

The following tables summarize the quantitative effects of this compound on various aspects of osteoclast formation and function as reported in the literature.

Table 1: Inhibitory Concentrations of this compound on Osteoclast Formation

ParameterCell TypeStimulusIC50 ValueReference(s)
Inhibition of Osteoclast FormationMouse Marrow Cultures1,25-dihydroxyvitamin D3~10 µM[5]
Inhibition of Osteoclast FormationPefloxacin (for comparison)Not Specified~50 µM[5]
Inhibition of Osteoclastogenesis (BE Derivative)Bone Marrow Macrophages (BMMs)RANKL47.14 mg/ml[8]

BE: Bisphosphonate-Enoxacin derivative

Table 2: Dose-Dependent Effects of this compound on Osteoclast Differentiation and Bone Resorption

This compound ConcentrationAssayCell TypeEffectReference(s)
10 µMTRAP+ Multinucleated Cell FormationMouse Marrow CulturesSignificant reduction in the number of TRAP-positive multinucleated cells.[5][5]
25 µMBone Resorption (Pit Formation)Mouse Marrow CulturesSignificant reduction in resorptive area and number of pits.[5][5]
50 µMOsteoclast-Specific Gene Expression (qPCR)RAW 264.7 CellsSignificant reduction in mRNA levels of TRAP, Cathepsin K, etc.[4][4]
100 µMActin Ring and Ruffled Border FormationMouse Marrow CulturesReduction in the number of actin rings and ruffled membranes.[5][5]
100 µMBone Resorption (Pit Formation)Mouse Marrow CulturesComplete inhibition of bone resorption.[5][5]

Table 3: Effect of this compound on Osteoclast-Specific Gene Expression (50 µM this compound)

Gene TargetEffect on mRNA ExpressionCell TypeReference(s)
TRAP (Tartrate-Resistant Acid Phosphatase)DecreasedRAW 264.7 Cells[4][8]
c-FosDecreasedRAW 264.7 Cells[4][8]
NFATc1 (Nuclear Factor of Activated T-cells c1)Increased / Decreased (study dependent)RAW 264.7 Cells[4][8]
Cathepsin KDecreasedRAW 264.7 Cells[4][8]
V-ATPase d2 SubunitDecreasedBMMs[8]
V-ATPase a3 SubunitDecreasedBMMs[8]
Calcitonin ReceptorDecreasedRAW 264.7 Cells[4][8]
DC-STAMPDecreasedBMMs[8]
β3 IntegrinDecreasedRAW 264.7 Cells[4]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on osteoclast formation and function are provided below.

Protocol 1: In Vitro Osteoclastogenesis Assay from Bone Marrow Macrophages (BMMs)

This protocol describes the differentiation of primary BMMs into osteoclasts and the assessment of this compound's inhibitory effect.

Materials:

  • Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • TRAP Staining Kit

  • 24-well or 96-well tissue culture plates

Procedure:

  • Isolate bone marrow from the tibiae and femora of mice.

  • Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 24 hours to isolate BMMs (adherent cell population).[2]

  • Seed the adherent BMMs in a 96-well plate at a density of 8 x 10³ cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.[2][8]

  • Add this compound at various concentrations (e.g., 0, 2.5, 5, 10 µM) to the culture medium. Include a vehicle control (DMSO).

  • Incubate the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.[2][8]

  • After incubation, wash the cells with PBS and fix with 4% PFA for 10 minutes.

  • Stain for TRAP activity according to the manufacturer's protocol.

  • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. The area of TRAP-positive cells can also be quantified using imaging software.[2]

Protocol 2: Bone Resorption (Pit) Assay

This assay evaluates the functional ability of osteoclasts to resorb bone and the inhibitory effect of this compound.

Materials:

  • Bovine bone slices or dentin slices

  • Mature osteoclasts (generated as in Protocol 1)

  • Complete α-MEM with M-CSF, RANKL, and this compound

  • 1 M NH4OH

  • Toluidine Blue staining solution or Scanning Electron Microscope (SEM)

  • 96-well plates

Procedure:

  • Generate mature osteoclasts from BMMs on a standard tissue culture plate as described in Protocol 1.

  • Place sterile bovine bone slices into a 96-well plate.

  • Gently detach the mature osteoclasts and seed them onto the bone slices at a density of 8 x 10³ cells/well.[8]

  • Culture the cells in complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 10, 25, 100 µM) for an additional 48 hours.[8]

  • Remove the cells from the bone slices by sonication or treatment with 1 M NH4OH.

  • To visualize resorption pits, either stain the bone slices with Toluidine Blue and observe under a light microscope or prepare the slices for analysis by SEM.[8]

  • Quantify the number and area of resorption pits using imaging software like ImageJ.[8]

Protocol 3: Western Blot Analysis of JNK Phosphorylation

This protocol details the investigation of this compound's effect on the RANKL-induced JNK signaling pathway.

Materials:

  • RAW 264.7 cells or BMMs

  • Serum-free α-MEM

  • RANKL (50 ng/mL)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells and culture until they reach 80-90% confluency.

  • Pre-treat the cells with or without 10 µM this compound for 4 hours.[8]

  • Starve the cells in serum-free α-MEM for 2-4 hours.

  • Stimulate the cells with 50 ng/mL RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).[8]

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteoclast-Specific Gene Expression

This protocol is for assessing the impact of this compound on the mRNA expression of key osteoclastogenic genes.

Materials:

  • BMMs or RAW 264.7 cells

  • Complete α-MEM with M-CSF, RANKL, and this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., TRAP, c-Fos, NFATc1, Cathepsin K) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Culture BMMs or RAW 264.7 cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of this compound (e.g., 50 µM) or vehicle for 5 days.[4][8]

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and specific primers for the genes of interest.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.

Enoxacin_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits JNK JNK TRAF6->JNK pJNK p-JNK JNK->pJNK Phosphorylation AP1 AP-1 (c-Fos/c-Jun) pJNK->AP1 Activates NFATc1 NFATc1 AP1->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Gene Expression NFATc1->Osteoclast_Genes Upregulates Osteoclastogenesis Osteoclast Differentiation & Function Osteoclast_Genes->Osteoclastogenesis Bone_Resorption Bone Resorption Osteoclastogenesis->Bone_Resorption This compound This compound This compound->JNK Inhibits Phosphorylation ATPase_Microfilament_Interaction ATPase_Microfilament_Interaction This compound->ATPase_Microfilament_Interaction Blocks Interaction VATPase V-ATPase Microfilaments Microfilaments VATPase->Microfilaments Binds to VATPase->ATPase_Microfilament_Interaction Microfilaments->Bone_Resorption Required for Microfilaments->ATPase_Microfilament_Interaction

Caption: this compound's inhibitory mechanisms on osteoclast signaling pathways.

Osteoclastogenesis_Assay_Workflow Start Isolate Mouse Bone Marrow Culture_BMMs Culture with M-CSF to obtain BMMs Start->Culture_BMMs Seed_Cells Seed BMMs with M-CSF and RANKL Culture_BMMs->Seed_Cells Add_this compound Add this compound (various concentrations) Seed_Cells->Add_this compound Incubate Incubate for 5-7 days (refresh medium every 2 days) Add_this compound->Incubate Fix_and_Stain Fix cells and perform TRAP staining Incubate->Fix_and_Stain Analyze Quantify TRAP-positive multinucleated cells Fix_and_Stain->Analyze

Caption: Workflow for the in vitro osteoclastogenesis assay with this compound.

Bone_Resorption_Assay_Workflow Start Generate Mature Osteoclasts (from BMMs) Seed_on_Bone Seed osteoclasts onto bone slices Start->Seed_on_Bone Add_this compound Add this compound (various concentrations) Seed_on_Bone->Add_this compound Incubate Incubate for 48 hours Add_this compound->Incubate Remove_Cells Remove cells from bone slices Incubate->Remove_Cells Visualize_Pits Visualize resorption pits (Staining or SEM) Remove_Cells->Visualize_Pits Analyze Quantify pit number and area Visualize_Pits->Analyze

Caption: Workflow for the bone resorption (pit) assay with this compound.

References

Troubleshooting & Optimization

troubleshooting enoxacin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enoxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the aqueous insolubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or buffer?

This compound is classified as a poorly soluble drug in aqueous solutions at neutral pH.[1] Its molecular structure contains both a weakly acidic carboxylic acid group (pKa ≈ 5.3-6.0) and a weakly basic piperazinyl group (pKa ≈ 8.7).[1][2] At a neutral pH (around 7), the molecule exists predominantly in its zwitterionic form, which has high lipophilicity and limited solubility in water.[1] Multiple sources report it as "insoluble in water".[3][4][5]

Q2: What is the expected solubility of this compound in different solvents?

The solubility of this compound varies significantly depending on the solvent and the pH of the aqueous medium. It is a crystalline solid, typically appearing as an off-white to pale yellow powder.[3][6] Below is a summary of reported solubility values.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its amphoteric nature.

  • In acidic conditions (pH < 5.3): The piperazinyl group becomes protonated (positively charged), increasing the molecule's polarity and solubility in aqueous media. This compound is reported to be soluble in glacial acetic acid.[7]

  • In alkaline conditions (pH > 8.7): The carboxylic acid group becomes deprotonated (negatively charged), which also increases its solubility. A common and effective method is to dissolve this compound in a sodium hydroxide solution.[3][4] For example, its solubility is reported to be as high as 50 mg/mL in 1 M NaOH.[3][4][8]

  • At neutral pH (isoelectric point): Solubility is at its minimum because the molecule exists as a less polar zwitterion.[1]

Q4: I need to prepare a stock solution. Is it better to use an organic solvent or adjust the pH?

Both methods are viable, and the best choice depends on your experimental requirements.

  • Organic Solvents (e.g., DMSO): This is a common method for preparing a high-concentration stock solution. The stock can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.[6]

  • pH Adjustment (e.g., NaOH): This method creates an organic solvent-free aqueous solution. It is suitable for experiments where organic solvents are not permissible. However, you must ensure the final pH of your solution is compatible with your experiment after adding the dissolved this compound.

Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue that occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific pH and buffer conditions. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your working solution.

  • Increase DMSO in Final Solution: A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, always be mindful of the tolerance of your experimental system to the solvent.

  • Adjust the Final pH: If your experiment allows, adjusting the pH of the final aqueous buffer to be either more acidic or more alkaline can significantly increase this compound's solubility.

  • Use a Different Solvent System: Consider preparing the stock in dimethylformamide (DMF), which has a reported solubility of approximately 15 mg/mL.[6] Alternatively, explore the use of co-solvents or surfactants if appropriate for your system.[1]

Q6: How should I store this compound solutions?

Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare them fresh. One source suggests not storing aqueous solutions for more than one day.[6] If you prepare a stock solution in a dry (anhydrous) organic solvent like DMSO, it can be stored at -20°C or -80°C for longer periods.[9] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₅H₁₇FN₄O₃[10]
Molecular Weight320.32 g/mol [10]
AppearanceOff-white to pale yellow crystalline solid[3][6]
Melting Point220-224 °C[10]
pKa (Strongest Acidic)5.31 - 6.04[2][3]
pKa (Strongest Basic)8.68[2]
logP-0.2[10]
Table 2: Solubility of this compound in Various Solvents
SolventpHReported SolubilityReference(s)
WaterNeutralInsoluble / Very Poorly Soluble[3][4][5]
3.43 mg/mL[2][10]
1.09 mg/mL[2]
0.29 mg/mL (at 25°C)[11]
PBS (Aqueous Buffer)7.2~10 mg/mL[6]
1 M NaOH (Aqueous)Alkaline50 mg/mL[3][4][8]
Glacial Acetic AcidAcidicSoluble[7]
DMSON/A32 mg/mL[9]
~0.1 mg/mL[6]
Dimethylformamide (DMF)N/A~15 mg/mL[6]
MethanolN/ASlightly Soluble[3]
EthanolN/AInsoluble[9]

Note: The variability in reported solubility values may be due to differences in experimental conditions such as temperature, purity of the compound, and dissolution methodology.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using DMSO

This protocol is suitable for creating a concentrated stock solution for subsequent dilution in aqueous media.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL or 32 mg/mL).[9] Using fresh DMSO is critical, as absorbed moisture can reduce solubility.[9]

  • Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[9] Visually inspect the solution to ensure there are no solid particles remaining.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for up to one year.[9]

  • Usage: When preparing a working solution, dilute the stock into your aqueous buffer. Add the stock solution dropwise while vortexing the buffer to prevent localized high concentrations that can cause precipitation.

Protocol 2: Preparation of an this compound Solution via pH Adjustment

This protocol creates an organic solvent-free aqueous solution.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Preparation: Prepare a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH). A higher concentration (e.g., 1 M NaOH) can be used for higher this compound concentrations.[8]

  • Dissolution: Add the NaOH solution dropwise to the this compound powder while stirring or vortexing until the solid is completely dissolved.

  • pH Neutralization (Optional): If required for your experiment, carefully adjust the pH of the this compound solution back towards neutral by adding a dilute acid solution (e.g., 0.1 M HCl). Perform this step slowly while monitoring the pH with a calibrated pH meter. Be aware that as the pH approaches the isoelectric point (~pH 7.3), the this compound may begin to precipitate.

  • Final Volume Adjustment: Add your experimental buffer or water to reach the final desired volume and concentration.

  • Usage: Use this solution immediately, as aqueous preparations are not recommended for storage.[6]

Visual Guides

Diagram 1: Troubleshooting this compound Insolubility start Start: this compound powder does not dissolve in aqueous buffer q1 Is an organic solvent (e.g., DMSO) acceptable in your experiment? start->q1 sol_dmso Protocol 1: Dissolve in fresh, anhydrous DMSO to create a stock solution. q1->sol_dmso Yes q2 Is pH adjustment acceptable for your experiment? q1->q2 No dilute Dilute stock into aqueous buffer. Does it precipitate? sol_dmso->dilute sol_ok Success: This compound is dissolved. dilute->sol_ok No precip_actions Try one of the following: 1. Lower final concentration. 2. Increase final % of DMSO (if tolerated). 3. Adjust final buffer pH. dilute->precip_actions Yes precip_actions->sol_ok sol_naoh Protocol 2: Dissolve in dilute NaOH (e.g., 0.1M). Adjust pH back towards neutral if needed, watching for precipitation. q2->sol_naoh Yes end_fail Consider alternative methods: - Co-solvents - Surfactants - Salt/cocrystal formation q2->end_fail No sol_naoh->sol_ok

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Relationship between pH, molecular form, and solubility.

References

Technical Support Center: Optimizing Enoxacin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enoxacin in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a second-generation fluoroquinolone antibiotic, exhibits anticancer properties through several mechanisms, distinguishing it from other antibiotics.[1][2] Its primary cytotoxic actions include:

  • Enhancement of RNA Interference (RNAi): this compound can enhance the maturation of microRNAs (miRNAs) by interacting with TAR RNA-binding protein 2 (TRBP), a key component of the miRNA processing machinery.[3][4][5] This leads to a global upregulation of tumor-suppressive miRNAs.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: It can induce programmed cell death (apoptosis) and cause cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines.[2][3][5]

  • Inhibition of Topoisomerases: Like other fluoroquinolones, this compound can inhibit bacterial DNA gyrase and topoisomerase IV.[6][7][8] While its primary anticancer effect is not solely reliant on this, it can contribute to DNA damage responses in cancer cells.

  • Other Mechanisms: this compound has also been shown to inhibit osteoclastogenesis and cancer cell invasiveness by targeting vacuolar H+-ATPase subunits and suppressing the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

The effective concentration of this compound varies significantly depending on the cell line. Based on published data, a broad starting range to consider is 10 µM to 300 µM .[1][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound's solubility affect my experiments?

This compound has poor aqueous solubility, which can be a significant challenge.[11] It is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) or a basic solution like sodium hydroxide (NaOH) to create a stock solution.[10][11] When diluting the stock solution in culture media, precipitation can occur, leading to inaccurate concentrations and unreliable results.[11] It is essential to visually inspect for precipitates after dilution and to prepare fresh dilutions for each experiment.

Q4: Is this compound cytotoxic to normal (non-cancerous) cells?

This compound has been shown to have cancer-specific growth-suppressive activity, with minimal to no effect on the viability of normal cells, such as fibroblasts and peripheral blood lympho-mononuclear cells, at concentrations that are cytotoxic to cancer cells.[5][12] However, it is always recommended to include a non-cancerous control cell line in your experiments to confirm this selectivity in your specific model system.

Troubleshooting Guide

Issue 1: High variability in cell viability results between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a calibrated multichannel pipette for seeding.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause: Inconsistent drug concentration due to precipitation.

    • Solution: Visually inspect each well for precipitation after adding this compound. Prepare fresh dilutions of this compound immediately before use. Consider using a lower concentration of the stock solution or a different solubilization method if precipitation persists.

Issue 2: No significant decrease in cell viability even at high this compound concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the this compound sensitivity of your cell line by consulting the literature for published IC50 values (see Table 1). Consider testing a different cell line known to be sensitive to this compound as a positive control.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of this compound are time-dependent.[12] Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the drug to exert its effects.

  • Possible Cause: Inactive this compound.

    • Solution: Ensure proper storage of the this compound powder and stock solutions (typically at -20°C, protected from light). Purchase this compound from a reputable supplier.

Issue 3: Unexpectedly high cytotoxicity at low this compound concentrations.

  • Possible Cause: Solvent toxicity.

    • Solution: High concentrations of solvents like DMSO can be toxic to cells.[13] Include a vehicle control in your experiment (cells treated with the same concentration of the solvent used to dissolve this compound) to assess solvent toxicity. Ensure the final solvent concentration is low (typically ≤ 0.5%).

  • Possible Cause: Incorrect concentration calculation.

    • Solution: Double-check all calculations for preparing stock and working solutions.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeReference
A375, Mel-Juso, Mel-HoMelanomaNot SpecifiedStrong InhibitionNot Specified[1]
143BOsteosarcomaCCK-8Dose-dependent24, 48 hours[12]
hFOB1.19 (Normal)OsteoblastCCK-8No significant effect up to 25 mg/L24 hours[12]
LNCaP, 22Rv1, VCaP, DU145, PC-3Prostate CancerMTT40 µg/mL (~125 µM)5 days[3]
Co115, RKO, HCT-116Colorectal CancerNot SpecifiedEC50 ~119-238 µMNot Specified[5]
Wi-38, MRC-5 (Normal)FibroblastMTTNo effect5 days[5]
VeroKidney (Monkey)Not SpecifiedEC50 = 126.4 µMNot Specified[9]
A549/ACE2Lung CancerNot SpecifiedEC50 = 226.8 µMNot Specified[9]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. CCK-8/WST-8 Cell Viability Assay

This is a more convenient and less toxic alternative to the MTT assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • CCK-8/WST-8 Addition: Add the CCK-8 or WST-8 reagent directly to the wells.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Enoxacin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits TRBP TRBP This compound->TRBP Enhances binding Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) This compound->CellCycleArrest DNA DNA DNA_Gyrase->DNA Replication/ Transcription DICER DICER TRBP->DICER pre_miRNA pre-miRNA pre_miRNA->DICER mature_miRNA Mature miRNA DICER->mature_miRNA RISC RISC mature_miRNA->RISC mRNA_degradation mRNA Degradation/ Translation Repression RISC->mRNA_degradation

Caption: Simplified signaling pathway of this compound's anticancer effects.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence treatment Treat with this compound Concentrations (and Vehicle Control) adherence->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, CCK-8) incubation->add_reagent reagent_incubation Incubate with Reagent add_reagent->reagent_incubation measure_absorbance Measure Absorbance reagent_incubation->measure_absorbance data_analysis Analyze Data & Calculate % Viability measure_absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Logic issue Unexpected Cell Viability Results high_variability High Variability issue->high_variability no_effect No Cytotoxic Effect issue->no_effect high_toxicity High Toxicity at Low Conc. issue->high_toxicity uneven_seeding Check Cell Seeding Technique high_variability->uneven_seeding Possible Cause edge_effects Address Edge Effects high_variability->edge_effects Possible Cause precipitation Inspect for Precipitation high_variability->precipitation Possible Cause cell_resistance Confirm Cell Line Sensitivity no_effect->cell_resistance Possible Cause incubation_time Extend Incubation Time no_effect->incubation_time Possible Cause inactive_drug Verify Drug Activity no_effect->inactive_drug Possible Cause solvent_toxicity Run Vehicle Control high_toxicity->solvent_toxicity Possible Cause calculation_error Double-Check Calculations high_toxicity->calculation_error Possible Cause

Caption: Logical troubleshooting workflow for common issues.

References

identifying and mitigating common off-target effects of enoxacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common off-target effects of enoxacin during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

Q2: My experimental results show unexpected changes in gene expression unrelated to bacterial DNA replication. Could this be an off-target effect of this compound?

Q3: I am observing cytotoxicity in my cancer cell line experiments with this compound, but not in my non-cancerous control cells. Why is this happening?

Q4: Can this compound affect signaling pathways other than the JNK pathway?

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Phenotypic Changes

Symptoms:

  • Unexpected changes in cell morphology, proliferation, or viability.

  • Results vary significantly between different cell lines or experimental conditions.

  • Observed effects do not align with the known antibacterial mechanism of this compound.

Possible Cause: Off-target effects on miRNA processing are a probable cause. This compound enhances the maturation of a subset of miRNAs, which can vary between cell types, leading to diverse and context-dependent phenotypic outcomes.[5][7]

Mitigation and Troubleshooting Steps:

  • Confirm TRBP-Dependence: To verify if the observed effect is mediated by the primary off-target mechanism, perform experiments in TRBP-knockdown or knockout cells. A diminished or absent phenotype in these cells would suggest the effect is TRBP-dependent.[5]

  • miRNA Profiling: Conduct miRNA sequencing or qPCR arrays to identify which miRNAs are upregulated in your specific cell line upon this compound treatment. This can help pinpoint the specific miRNAs responsible for the observed phenotype.

  • Literature Review: Cross-reference the identified upregulated miRNAs with literature and databases to understand their known targets and functions in the context of your experimental system.

Issue 2: Altered Protein Levels of Non-Target Proteins

Symptoms:

  • Western blot analysis shows unexpected up- or downregulation of proteins not directly related to DNA gyrase.

  • Mass spectrometry data reveals widespread changes in the proteome.

Possible Cause: this compound's influence on miRNA processing leads to post-transcriptional gene silencing of miRNA targets.[2]

Mitigation and Troubleshooting Steps:

  • Target Prediction: Use miRNA target prediction tools (e.g., TargetScan, miRDB) to determine if the proteins with altered expression are predicted targets of the miRNAs upregulated by this compound.

  • Luciferase Reporter Assay: To experimentally validate a predicted miRNA-target interaction, clone the 3' UTR of the target mRNA containing the miRNA binding site into a luciferase reporter vector. Co-transfect this vector with the candidate miRNA and measure luciferase activity in the presence and absence of this compound. A decrease in luciferase activity that is enhanced by this compound would confirm the interaction.

  • Rescue Experiments: If a specific miRNA-target interaction is identified as the cause of an off-target effect, attempt to rescue the phenotype by overexpressing a form of the target protein that lacks the miRNA-binding site (e.g., by removing the 3' UTR).

Quantitative Data Summary

Off-Target Effect/ActivityCell Line(s)ParameterValueReference(s)
Anticancer Activity HCT-116EC50124 µM (or 40 µg/mL)[7]
LNCaP (prostate cancer)EC50105 µM[7]
DU145 (prostate cancer)EC50141 µM[7]
TRBP-pre-miRNA Binding In vitroKd (without this compound)221 nM[3][7]
In vitroKd (with this compound)94 nM[3][7]

Key Experimental Protocols

Protocol 1: In Vitro miRNA Processing Assay

Objective: To determine if this compound enhances the Dicer-mediated processing of a specific pre-miRNA in a TRBP-dependent manner.

Methodology:

  • Synthesize a radioactively labeled pre-miRNA of interest.

  • Set up parallel reactions containing:

    • Labeled pre-miRNA + Dicer enzyme

    • Labeled pre-miRNA + Dicer enzyme + TRBP protein

    • Labeled pre-miRNA + Dicer enzyme + TRBP protein + this compound

    • Labeled pre-miRNA + Dicer enzyme + TRBP protein + Negative Control (e.g., another fluoroquinolone like oxolinic acid)

  • Incubate the reactions under appropriate conditions (e.g., 37°C for a specified time).

  • Stop the reactions and separate the RNA products (pre-miRNA and mature miRNA) using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA bands using autoradiography and quantify the band intensities to determine the percentage of processed miRNA in each condition.

  • An increase in the amount of mature miRNA in the presence of this compound (compared to the Dicer+TRBP control) indicates enhancement of processing.[7]

Protocol 2: Western Blot for JNK Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of JNK and its downstream targets.

Methodology:

  • Culture cells to the desired confluency and serum-starve if necessary to reduce basal signaling.

  • Pre-treat cells with various concentrations of this compound for a specified duration.

  • Stimulate the JNK pathway with a known activator (e.g., anisomycin, UV radiation, or a relevant cytokine like RANKL).[4]

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against phospho-JNK (p-JNK), total JNK, phospho-c-Jun (a downstream target), and total c-Jun.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-JNK/total JNK ratio in this compound-treated cells compared to the stimulated control indicates inhibition of the JNK pathway.

Protocol 3: V-ATPase Activity Assay

Objective: To measure the effect of this compound on the proton-pumping activity of V-ATPase.

Methodology:

  • Isolate vacuolar vesicles or lysosomes from cultured cells or tissue.

  • Use a coupled enzyme assay to measure ATP hydrolysis. This assay typically couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Perform the assay in the presence and absence of a specific V-ATPase inhibitor (e.g., bafilomycin A1 or concanamycin A) to determine the V-ATPase-specific activity.[8][9]

  • To test the effect of this compound, pre-incubate the isolated vesicles with various concentrations of this compound before starting the reaction.

  • A reduction in the concanamycin A-sensitive ATPase activity in the presence of this compound suggests inhibition.[9]

Visualizations

Enoxacin_Off_Target_Pathway cluster_miRNA miRNA Biogenesis Modulation cluster_signaling Downstream Signaling Effects This compound This compound TRBP TRBP This compound->TRBP binds & enhances affinity for pre-miRNA Dicer Dicer TRBP->Dicer partners with pre_miRNA pre-miRNA Dicer->pre_miRNA processes miRNA Mature miRNA pre_miRNA->miRNA RISC RISC Complex miRNA->RISC loaded into JNK_Pathway JNK Signaling Pathway miRNA->JNK_Pathway indirectly inhibits V_ATPase Vacuolar H+-ATPase miRNA->V_ATPase indirectly inhibits mRNA_Degradation mRNA Degradation / Translational Repression RISC->mRNA_Degradation

Caption: this compound's primary off-target mechanism and downstream effects.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Hypothesis Hypothesize: this compound Off-Target Effect Start->Hypothesis Check_miRNA Is the effect related to miRNA processing? Hypothesis->Check_miRNA TRBP_Test Perform TRBP knockdown experiment Check_miRNA->TRBP_Test Yes Check_Other Investigate other off-targets (JNK, V-ATPase, etc.) Check_miRNA->Check_Other No TRBP_Dependent Phenotype Diminished? TRBP_Test->TRBP_Dependent Profile_miRNA Profile miRNA expression (qPCR/Sequencing) TRBP_Dependent->Profile_miRNA Yes TRBP_Dependent->Check_Other No Identify_Targets Identify miRNA targets (Bioinformatics & Luciferase Assay) Profile_miRNA->Identify_Targets Conclusion_miRNA Conclusion: miRNA-mediated off-target effect confirmed Identify_Targets->Conclusion_miRNA Conclusion_Other Conclusion: Non-miRNA off-target effect likely Check_Other->Conclusion_Other

References

Technical Support Center: Managing Enoxacin-Induced Photosensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing enoxacin-induced photosensitivity in experimental settings. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced photosensitivity?

A1: this compound-induced photosensitivity is a toxicological event caused by the combined action of the fluoroquinolone antibiotic this compound and exposure to ultraviolet (UV) or visible light.[1] This reaction can manifest as phototoxicity, which is a non-immunological and more common reaction, or photoallergy, a less common immune-mediated response.[2][3] The reaction typically occurs on sun-exposed areas of the skin.[2][4]

Q2: What is the underlying mechanism of this compound phototoxicity?

A2: Upon absorbing UV radiation (primarily UVA), the this compound molecule transitions to an excited triplet state, making it chemically unstable.[1][2] This excited state can then initiate two primary types of photochemical reactions:

  • Type I Reaction: The excited drug transfers an electron or hydrogen, generating free radicals that can react with oxygen to form reactive oxygen species (ROS) like superoxide and hydroxyl radicals.[1]

  • Type II Reaction: The excited drug transfers its energy directly to molecular oxygen, producing highly reactive singlet oxygen.[1]

These ROS can cause damage to cellular components, including membranes and DNA, leading to an inflammatory response that appears clinically as an exaggerated sunburn.[5][6] Specifically, hydroxyl radicals seem to be the main species responsible for membrane damage, while an aromatic carbene from this compound photodefluorination is implicated in DNA cleavage.[5]

Q3: Which experimental models are recommended for studying this compound photosensitivity?

A3: The most widely accepted and regulatory-approved in vitro model is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test .[7][8] This assay uses a mouse fibroblast cell line (Balb/c 3T3) to compare the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of UVA light.[7][9] For more complex evaluations, 3D reconstructed human epidermis models can also be used.[9][10]

Q4: How is phototoxicity quantified in the 3T3 NRU assay?

A4: Phototoxicity is quantified by comparing the drug concentration that causes a 50% reduction in cell viability (IC50) with and without UVA exposure. This comparison is typically expressed as the Photo-Irritation-Factor (PIF) or the Mean Photo Effect (MPE).[9][10][11] A PIF value greater than or equal to 5 is generally considered indicative of phototoxic potential.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
Q: Why am I seeing high cytotoxicity in my dark control (-UVA) plates? 1. The this compound concentrations are too high, causing direct cytotoxicity unrelated to light.[12] 2. Solvent (e.g., DMSO) concentration is too high. 3. Contamination of cell culture or reagents.1. Perform a preliminary cytotoxicity assay without UVA to determine the non-cytotoxic concentration range of this compound. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤1%). 3. Use aseptic techniques and check cultures for mycoplasma.[13]
Q: My results show high variability between experiments. What should I check? 1. Inconsistent UVA lamp output. 2. Fluctuation in incubation times or temperatures. 3. Cell health and passage number variation. 4. Test chemical instability or precipitation.[13]1. Calibrate the UVA light source before each experiment to ensure a consistent dose (e.g., 5 J/cm²).[9] 2. Strictly adhere to standardized incubation protocols. 3. Use cells within a consistent, low passage number range and ensure they are healthy before seeding. 4. Prepare fresh solutions of this compound for each experiment. If solubility is an issue, assess precipitation at the highest concentrations.[13]
Q: How can I confirm that Reactive Oxygen Species (ROS) are the cause of the observed phototoxicity? The phototoxic effect is mediated by ROS, but this is not directly measured in the standard 3T3 NRU assay.1. Incorporate ROS Scavengers: Repeat the assay with known ROS quenchers (e.g., sodium azide for singlet oxygen, mannitol for hydroxyl radicals) to see if they mitigate the phototoxic effect. 2. Use Fluorescent Probes: Employ probes like 2′,7′-dichlorofluorescein diacetate (H2DCFDA) to directly measure intracellular ROS generation in cells treated with this compound and UVA.[14]
Q: The positive control (e.g., Chlorpromazine) is not showing phototoxicity. 1. Incorrect UVA dose (too low). 2. Sub-optimal concentration range for the positive control. 3. Issues with the Neutral Red Uptake measurement step.1. Verify the UVA lamp calibration and exposure time. The standard dose is 5 J/cm².[9] 2. Ensure the concentration range for the positive control brackets its known phototoxic IC50. 3. Check the Neutral Red solution quality and ensure the final wash step before dye extraction is complete.[13]

Data Presentation

Table 1: Comparative Phototoxic Potential of Fluoroquinolones

This table ranks various fluoroquinolones by their phototoxic potential as observed in clinical and experimental settings. Note that this compound is considered to have a higher potential compared to many other drugs in its class.

Relative Phototoxic PotentialFluoroquinolone
Highest Lomefloxacin, Fleroxacin, Sparfloxacin, Clinafloxacin
High This compound , Pefloxacin
Moderate Ciprofloxacin, Grepafloxacin
Low Levofloxacin, Norfloxacin, Ofloxacin
Lowest Moxifloxacin, Gatifloxacin
(Data synthesized from clinical rankings)[12]

Table 2: Typical Experimental Parameters for the 3T3 NRU Phototoxicity Test

ParameterRecommended Value / ConditionReference
Cell Line Balb/c 3T3, clone 31[15]
Seeding Density 1 x 10⁴ cells/well in a 96-well plate[7]
Pre-incubation with this compound 1 hour[15]
Solvent HBSS or PBS. DMSO if needed (final conc. <1%)
UVA Dose (+UVA plate) 5 J/cm²[9]
Control (-UVA plate) Kept in the dark for the same duration[9]
Post-exposure Incubation 24 hours[15]
Viability Assay Neutral Red Uptake[7][13]
Positive Control Chlorpromazine

Experimental Protocols & Visualizations

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This protocol is adapted from the OECD Test Guideline 432.[7]

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • This compound and Chlorpromazine (positive control)

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well tissue culture plates

  • Calibrated UVA light source

Procedure:

  • Cell Seeding: Seed 1x10⁴ cells in 100 µL of culture medium into the wells of two 96-well plates. Incubate for 24 hours to allow a semi-confluent monolayer to form.[7]

  • Preparation of Test Solutions: Prepare a series of at least eight concentrations of this compound in PBS/HBSS. Do the same for the positive control.

  • Pre-Incubation: Remove the culture medium from the cells, wash once with 150 µL of PBS, and add 100 µL of the appropriate test chemical concentration to the wells. Incubate for 1 hour at 37°C.[7] One plate will be for the "+UVA" condition and the other for the "-UVA" (dark) condition.

  • Irradiation:

    • +UVA Plate: Expose the plate to a non-cytotoxic dose of UVA light, typically 5 J/cm².[9]

    • -UVA Plate: Keep the second plate in a dark incubator for the same period as the irradiation.

  • Post-Incubation: Remove the test solutions from both plates, wash with PBS, and add 100 µL of fresh culture medium. Incubate for 24 hours.[15]

  • Neutral Red Uptake (NRU):

    • Remove the culture medium and add 100 µL of NR medium to each well. Incubate for 3 hours.[13]

    • Remove the NR medium, wash the cells with 150 µL of PBS to remove excess dye.[13]

    • Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye.

  • Data Analysis: Measure the optical density (OD) at 540 nm. Calculate cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the +UVA and -UVA plates and calculate the Photo-Irritation-Factor (PIF).

Visualizations

G cluster_initiation Initiation cluster_pathways Photochemical Pathways cluster_ros ROS Generation cluster_damage Cellular Damage This compound This compound (Ground State) Enoxacin_Excited Excited Triplet State This compound* This compound->Enoxacin_Excited Photoexcitation UVA UVA Light (Photon Absorption) TypeI Type I Reaction (Electron/H+ Transfer) Enoxacin_Excited->TypeI TypeII Type II Reaction (Energy Transfer) Enoxacin_Excited->TypeII Radicals Superoxide (O2•-) Hydroxyl (•OH) TypeI->Radicals SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 Damage Oxidative Damage (Membranes, DNA) Radicals->Damage SingletO2->Damage

Caption: Mechanism of this compound-induced phototoxicity.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Exposure cluster_read Day 3: Analysis A Seed 3T3 Cells (1x10⁴ cells/well) B Incubate 24h (Form Monolayer) A->B C Wash & Add this compound (Incubate 1h) B->C D Expose to 5 J/cm² UVA (+UVA Plate) C->D E Keep in Dark (-UVA Plate) C->E F Replace with Media Incubate 24h D->F E->F G Neutral Red Staining (3h Incubation) F->G H Wash & Extract Dye G->H I Measure OD at 540nm Calculate PIF H->I

Caption: Experimental workflow for the 3T3 NRU Phototoxicity Assay.

G Start Inconsistent Results (High Variability) Check_UVA Is UVA Calibrator Used Before Each Run? Start->Check_UVA Calibrate Action: Calibrate UVA Source Check_UVA->Calibrate No Check_Cells Are Cells Low Passage & Healthy? Check_UVA->Check_Cells Yes Calibrate->Check_Cells Culture Action: Use New Cell Stock Check_Cells->Culture No Check_Sol Are this compound Solutions Prepared Freshly? Check_Cells->Check_Sol Yes Culture->Check_Sol Prepare Action: Make Fresh Solutions Check_Sol->Prepare No Review Review Protocol Adherence (Incubation Times, etc.) Check_Sol->Review Yes Prepare->Review

Caption: Troubleshooting logic for inconsistent experimental results.

References

factors affecting enoxacin stability during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of enoxacin during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may encounter regarding this compound stability.

Q1: I am observing a significant decrease in the potency of my this compound sample during long-term storage at room temperature. What are the likely causes?

A1: Several factors can contribute to the degradation of this compound during long-term storage. The primary environmental factors to consider are temperature, humidity, and light.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions. Storing this compound at room temperature, especially in warmer climates, can lead to a significant loss of potency over time. For optimal stability, this compound should be stored under controlled room temperature conditions as specified by pharmacopeial standards (typically 20°C to 25°C).[1]

  • Humidity: this compound is susceptible to hydrolysis, a chemical process where water molecules break down the drug substance.[2] High humidity environments can lead to the adsorption of moisture by the solid drug, which can accelerate degradation.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of this compound. This can lead to the formation of degradants and a subsequent loss of potency. It is crucial to store this compound in light-resistant containers.[1]

Troubleshooting Steps:

  • Verify the storage temperature and humidity of your facility.

  • Ensure that this compound is stored in well-sealed, light-resistant containers.

  • If you suspect degradation, consider performing a stability-indicating assay to quantify the remaining active pharmaceutical ingredient (API) and detect any degradation products.

Q2: I have noticed a change in the color of my this compound powder after several months of storage. What could be the reason for this?

A2: A change in the physical appearance of a drug substance, such as color change, is often an indicator of chemical degradation. For this compound, this could be due to:

  • Oxidation: this compound, like other fluoroquinolones, can be susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, or trace metal impurities. Oxidative degradation can lead to the formation of colored byproducts.

  • Photodegradation: As mentioned previously, light exposure can cause chemical changes in the this compound molecule, some of which may result in colored degradants.

Troubleshooting Steps:

  • Review the storage conditions to ensure protection from light and air. Consider using containers with an inert gas headspace (e.g., nitrogen) for long-term storage.

  • Analyze the discolored sample using techniques like HPLC with a photodiode array (PDA) detector to identify and characterize the degradation products.

Q3: My this compound formulation is showing a faster degradation rate than expected based on the stability of the pure drug substance. What formulation-related factors could be at play?

A3: The excipients used in a formulation can significantly impact the stability of the active pharmaceutical ingredient. Potential issues include:

  • Excipient Interactions: Some excipients can interact chemically with this compound, leading to degradation. For example, excipients with high moisture content can promote hydrolysis.

  • pH of the Microenvironment: For solid dosage forms, the pH of the microenvironment created by the excipients can influence the stability of this compound. Acidic or basic excipients could catalyze hydrolytic degradation.

  • Manufacturing Process: The manufacturing process itself (e.g., wet granulation, heat during compression) can introduce moisture or heat that may initiate degradation.

Troubleshooting Steps:

  • Conduct compatibility studies between this compound and the individual excipients under accelerated stability conditions.

  • Evaluate the impact of the manufacturing process on the initial degradation levels of the drug product.

  • Consider reformulation with more stable and compatible excipients if interactions are identified.

Q4: How does packaging affect the long-term stability of this compound?

A4: Packaging plays a critical role in protecting a drug substance from detrimental environmental factors.[4] For this compound, the choice of packaging is crucial for ensuring long-term stability.

  • Moisture Protection: Packaging materials should have a low moisture vapor transmission rate (MVTR) to prevent the ingress of humidity.[1] For highly sensitive formulations, the inclusion of a desiccant may be necessary.

  • Light Protection: Opaque or amber-colored packaging materials are essential to protect this compound from light-induced degradation.

  • Oxygen Barrier: For formulations prone to oxidation, packaging with a high oxygen barrier is recommended. In some cases, oxygen absorbers may be included in the packaging.

Troubleshooting Steps:

  • Evaluate the suitability of your current packaging by conducting stability studies under controlled conditions.

  • If degradation is observed, consider switching to a more protective packaging system (e.g., blister packs with high barrier films, glass bottles with tight seals).

Quantitative Data Summary

The following tables summarize illustrative data on the stability of this compound under various conditions. Please note that this data is representative and actual stability will depend on the specific formulation, packaging, and storage conditions.

Table 1: Effect of Temperature and Humidity on this compound Solid-State Stability (Illustrative Data)

Storage ConditionDuration (Months)Assay (%)Total Degradants (%)
25°C / 60% RH1299.10.9
2498.21.8
30°C / 65% RH1298.51.5
2497.03.0
40°C / 75% RH696.53.5

Table 2: Photostability of this compound Solid Substance (Illustrative Data)

Light SourceExposureAssay (%)Total Degradants (%)
Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meterN/A97.82.2
Dark Control (in parallel)N/A99.80.2

Experimental Protocols

1. Protocol for Long-Term and Accelerated Stability Testing of this compound Drug Substance

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[5]

  • Objective: To evaluate the thermal and humidity stability of this compound drug substance over time.

  • Materials:

    • This compound drug substance (at least three batches)

    • Climate-controlled stability chambers

    • Appropriate primary packaging that mimics the proposed storage container

  • Method:

    • Store samples of this compound from at least three batches in the designated packaging at the following long-term and accelerated storage conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Withdraw samples at specified time points. For long-term studies, testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][6]

    • Analyze the samples for the following parameters:

      • Appearance (visual inspection)

      • Assay and Degradation Products (using a validated stability-indicating HPLC method)

      • Water content (Karl Fischer titration)

  • Acceptance Criteria: A significant change is defined as a failure to meet the established specification.

2. Protocol for Photostability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1B guideline.

  • Objective: To evaluate the intrinsic photostability characteristics of this compound.

  • Materials:

    • This compound drug substance

    • Calibrated light source capable of emitting a controlled UV-Vis spectrum

    • Photostability chamber

    • Control samples protected from light (e.g., wrapped in aluminum foil)

  • Method:

    • Expose the this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored under the same conditions but protected from light.

    • After exposure, analyze both the exposed and control samples for:

      • Appearance (visual inspection)

      • Assay and Degradation Products (using a validated stability-indicating HPLC method)

  • Acceptance Criteria: Compare the results from the exposed sample to those of the control sample. Any significant change should be investigated.

Visualizations

This compound Degradation Pathway

G Figure 1: Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation DP1 Piperazine Ring Cleavage Products Hydrolysis->DP1 DP2 Quinolone Ring Cleavage Products Hydrolysis->DP2 DP3 Oxidized Products Oxidation->DP3 DP4 Hydroxylated Products Photodegradation->DP4 DP5 Defluorinated Products Photodegradation->DP5

Figure 1: Potential Degradation Pathways of this compound

Experimental Workflow for this compound Stability Testing

G Figure 2: Workflow for this compound Stability Study start Select Batches and Packaging storage Place Samples in Stability Chambers (Long-Term and Accelerated Conditions) start->storage pull Withdraw Samples at Time Points storage->pull analysis Analyze Samples: - Appearance - Assay & Degradation Products (HPLC) - Water Content (KF) pull->analysis evaluation Evaluate Data and Determine Shelf-Life analysis->evaluation report Generate Stability Report evaluation->report

Figure 2: Workflow for this compound Stability Study

Logical Relationship of Factors Affecting this compound Stability

G Figure 3: Factors Influencing this compound Stability Stability This compound Stability Environmental Environmental Factors Stability->Environmental Formulation Formulation Factors Stability->Formulation Packaging Packaging Factors Stability->Packaging Temp Temperature Environmental->Temp Humidity Humidity Environmental->Humidity Light Light Environmental->Light Excipients Excipients Formulation->Excipients pH pH Formulation->pH Process Manufacturing Process Formulation->Process MoistureBarrier Moisture Barrier Packaging->MoistureBarrier LightProtection Light Protection Packaging->LightProtection OxygenBarrier Oxygen Barrier Packaging->OxygenBarrier

Figure 3: Factors Influencing this compound Stability

References

avoiding enoxacin interactions with divalent cations like magnesium or aluminum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding interactions between the fluoroquinolone antibiotic enoxacin and divalent cations such as magnesium (Mg²⁺) and aluminum (Al³⁺). The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical management of these interactions during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and divalent cations like magnesium and aluminum?

A1: The primary mechanism is chelation. This compound possesses a 4-oxo group and a 3-carboxyl group which act as binding sites for divalent and trivalent cations. This interaction leads to the formation of stable, insoluble complexes. This process significantly reduces the gastrointestinal absorption of this compound when administered orally with products containing these cations, such as antacids.

Q2: What are the experimental consequences of this interaction?

A2: The most significant consequence is a marked decrease in the oral bioavailability of this compound. This reduction in absorption can lead to sub-therapeutic plasma concentrations of the antibiotic, potentially resulting in treatment failure and the development of antibiotic resistance. In vitro, this interaction can also affect the antibacterial activity of this compound.

Q3: How can these interactions be avoided or minimized in an experimental setting?

A3: The most effective strategy is to separate the administration times of this compound and any preparations containing divalent cations. It is recommended to administer this compound at least 2 to 4 hours before or 4 to 6 hours after the cation-containing product. For intravenous administration of this compound, the interaction with oral antacids is not considered clinically significant.

Q4: Does the pH of the environment influence the interaction?

A4: Yes, the interaction is pH-dependent. The chelation is more pronounced in neutral and basic environments where the carboxylic group of this compound is deprotonated, facilitating the complex formation. In acidic conditions, such as in the stomach, the interaction may be less pronounced, but the subsequent increase in gastric pH by antacids can still reduce this compound's dissolution and absorption.

Quantitative Data Summary

The co-administration of this compound with antacids containing magnesium and aluminum significantly reduces its bioavailability. The following table summarizes the quantitative impact of this interaction based on the timing of administration.

Timing of Antacid (Maalox TC) Administration Relative to this compound (400 mg)Mean Reduction in this compound Bioavailability (%)Reference(s)
0.5 hours before this compound73%
2 hours before this compound49%
8 hours before this compoundNot significant
2 hours after this compoundNot significant

Visualizing the Interaction and Experimental Workflows

To provide a clearer understanding of the chemical interaction and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_this compound This compound cluster_cation Divalent Cation cluster_chelate Chelation Complex This compound This compound Structure (with 4-oxo and 3-carboxyl groups) Chelate Insoluble this compound-Cation Chelate This compound->Chelate Chelation Cation Mg²⁺ / Al³⁺ Cation->Chelate

Figure 1: Chemical chelation of this compound by a divalent cation.

cluster_pathway Mechanism of Action cluster_interaction Interaction This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibits Chelation Chelation This compound->Chelation DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked leads to Divalent_Cation Mg²⁺ / Al³⁺ Divalent_Cation->Chelation Chelation->DNA_Gyrase Prevents Interaction

Figure 2: Impact of chelation on this compound's inhibition of DNA gyrase.

Experimental Protocols & Troubleshooting

Protocol 1: UV-Vis Spectrophotometric Titration to Quantify this compound-Cation Interaction

This protocol details the use of UV-Visible spectrophotometry to monitor the chelation of this compound by divalent cations.

Materials:

  • This compound powder

  • Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

  • Distilled or deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

    • Prepare a stock solution of the divalent cation (e.g., 100 mM MgCl₂) in the same buffer.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range to scan from 200 nm to 400 nm.

  • Blank Measurement:

    • Fill a cuvette with the buffer solution and use it to blank the spectrophotometer.

  • Initial this compound Spectrum:

    • Prepare a dilute solution of this compound (e.g., 50 µM) from the stock solution in a volumetric flask using the buffer.

    • Record the UV-Vis spectrum of this solution. Note the wavelength(s) of maximum absorbance (λmax).

  • Titration:

    • To the this compound solution in the cuvette, add small, precise aliquots of the divalent cation stock solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the full UV-Vis spectrum.

    • Continue this process until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (e.g., one of the λmax values) as a function of the cation concentration.

    • Analyze the binding isotherm to determine the binding constant (K) and stoichiometry of the interaction.

Troubleshooting Guide: UV-Vis Titration

Q: The absorbance readings are unstable or drifting. A: Ensure the spectrophotometer has had adequate warm-up time. Check for and remove any air bubbles in the cuvette. Verify that the cuvette is clean and properly positioned in the holder.

Q: I observe a precipitate forming in the cuvette during the titration. A: This is likely due to the formation of the insoluble this compound-cation complex. This can interfere with absorbance readings due to light scattering. It may be necessary to work with lower concentrations of both this compound and the cation.

Q: The changes in the UV-Vis spectrum are very small or non-existent. A: The concentration of the cation may be too low to induce a significant interaction. Try increasing the concentration of the titrant. Also, confirm that the pH of the buffer is appropriate to facilitate chelation (neutral to slightly basic).

start Start prep_solutions Prepare this compound and Cation Stock Solutions start->prep_solutions setup_spectro Setup Spectrophotometer (200-400 nm) prep_solutions->setup_spectro blank Blank with Buffer setup_spectro->blank initial_spectrum Record Initial Spectrum of this compound Solution blank->initial_spectrum titrate Add Aliquot of Cation Solution initial_spectrum->titrate mix_equilibrate Mix and Equilibrate titrate->mix_equilibrate record_spectrum Record UV-Vis Spectrum mix_equilibrate->record_spectrum check_changes Significant Spectral Changes? record_spectrum->check_changes check_changes->titrate Yes analyze_data Analyze Data (Binding Isotherm) check_changes->analyze_data No end End analyze_data->end

Figure 3: Experimental workflow for UV-Vis spectrophotometric titration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol assesses the impact of divalent cations on the antibacterial activity of this compound.

Materials:

  • This compound powder

  • Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃)

  • Bacterial strain (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial incubator

  • Spectrophotometer or plate reader for turbidity measurement

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., water or dilute NaOH, then neutralize).

  • Prepare Cation-Containing Media:

    • Prepare two sets of CAMHB: one with and one without a specific concentration of the divalent cation (e.g., 25 mg/L Mg²⁺).

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Adjust the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution of this compound:

    • In the 96-well plates, perform a two-fold serial dilution of the this compound stock solution in both the cation-containing and cation-free media.

  • Inoculation:

    • Inoculate each well with the adjusted bacterial suspension.

    • Include a positive control (bacteria, no this compound) and a negative control (media only) for both types of media.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity).

    • Compare the MIC values obtained in the presence and absence of the divalent cation.

Troubleshooting Guide: MIC Assay

Q: There is no bacterial growth in the positive control wells. A: The bacterial inoculum may have been non-viable or at too low a concentration. Ensure the starting culture is healthy and the inoculum is properly standardized.

Q: The MIC values are inconsistent between replicate experiments. A: Inconsistent pipetting during the serial dilution can lead to variability. Ensure accurate and consistent technique. Also, verify the stability of the this compound stock solution.

Q: I see "skipped wells" where there is growth at a higher antibiotic concentration but not at a lower one. A: This can be due to contamination or pipetting errors. Repeat the assay with careful attention to aseptic technique and accurate dilutions.

start Start prep_stocks Prepare this compound Stock and Cation Media start->prep_stocks prep_inoculum Prepare and Standardize Bacterial Inoculum prep_stocks->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plates (with and without cations) prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic compare_mic Compare MICs (with vs. without cations) read_mic->compare_mic end End compare_mic->end

Figure 4: Experimental workflow for the MIC assay.

Technical Support Center: Optimizing Nanoemulsions for Enoxacin Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of nanoemulsions for enoxacin removal from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points for selecting nanoemulsion components (oil, surfactant, co-surfactant) for this compound removal?

A1: The selection of excipients is crucial for formulating a stable and efficient nanoemulsion. The process should begin with solubility studies to identify oils, surfactants, and co-surfactants that can effectively solubilize this compound.[1][2] Software like HSPiP (Hansen Solubility Parameters in Practice) can predict suitable excipients by correlating the Hansen solubility parameters (HSP) of this compound with various solvents, oils, and surfactants.[1][2] Following theoretical prediction, experimental solubility studies should be conducted to confirm the best-performing components.[1][2] For this compound nanoemulsions, components like Capryol-C90 (oil), lecithin and Tween 80 (surfactants), and N-methyl-2-pyrrolidone (NMP, co-surfactant) have been successfully used.[1][2]

Q2: My nanoemulsion is showing signs of instability (creaming, sedimentation, phase separation). What are the common causes?

A2: Nanoemulsion instability is a common challenge. Key causes include:

  • Improper Surfactant Concentration: Insufficient surfactant may fail to adequately reduce interfacial tension and cover the droplet surface, leading to coalescence.[3]

  • Ostwald Ripening: This occurs when smaller droplets dissolve and deposit onto larger ones, especially if the oil phase has some solubility in the aqueous phase.[3]

  • Environmental Factors: Temperature, pH, and ionic strength can significantly impact the stability of the nanoemulsion.[3][4]

  • Incorrect Surfactant/Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is critical for creating a stable interfacial film around the nano-droplets.[5]

Q3: How do I interpret the Polydispersity Index (PDI) and Zeta Potential values for my nanoemulsion?

A3:

  • Polydispersity Index (PDI): The PDI measures the uniformity of droplet sizes within the nanoemulsion. A PDI value of 0.1 to 0.53 is considered acceptable for stable this compound-removing nanoemulsions, indicating a relatively narrow size distribution.[1][2] Lower PDI values (closer to 0) suggest a more monodisperse and uniform system, which is generally desirable.[6]

  • Zeta Potential: This value indicates the surface charge of the nanoemulsion droplets and is a key predictor of physical stability. A high absolute zeta potential (e.g., ±30 mV) is generally sufficient to ensure physical stability due to strong electrostatic repulsion between droplets, which prevents aggregation.[6] For this compound nanoemulsions, negative zeta potential values ranging from -22.1 to -30.8 mV have been reported for stable formulations.[1][2]

Q4: What is the significance of constructing a pseudo-ternary phase diagram?

A4: A pseudo-ternary phase diagram is essential for identifying the nanoemulsion region for a specific system of oil, surfactant/co-surfactant (Smix), and water. It helps determine the concentration ranges of these components that will spontaneously form a stable nanoemulsion.[4][7] By constructing these diagrams for various Smix ratios, researchers can select an optimized formulation that provides the largest stable nanoemulsion area, often with the minimum required surfactant concentration.[2] This is achieved through methods like aqueous titration, where the aqueous phase is gradually added to the oil/Smix mixture.[7]

Q5: My this compound removal efficiency is low. What factors influence this?

A5: The percentage removal efficiency (%RE) of this compound is dependent on several nanoemulsion properties:

  • Composition: The specific oil, surfactant, and their ratios directly impact the nanoemulsion's ability to encapsulate or adsorb this compound.[1][2]

  • Globule Size: A smaller droplet size provides a larger surface area for adsorption, which can lead to higher and faster removal efficiency.[1][2]

  • Viscosity: The viscosity of the nanoemulsion can influence the diffusion and interaction kinetics between the this compound and the nano-droplets.[1][2]

  • Exposure Time: The contact time between the nanoemulsion and the this compound solution is critical. Studies have shown that removal efficiency increases with exposure time, with significant removal observed within 15 minutes.[1][2]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
High Polydispersity Index (PDI > 0.5) 1. Inefficient homogenization or emulsification method.[8] 2. Unfavorable ratio of surfactant to co-surfactant (Smix).[5] 3. Use of components with poor mutual solubility.1. Optimize the preparation method. If using a high-energy method, adjust parameters like sonication time/amplitude or homogenization pressure/cycles.[8][9] 2. Construct pseudo-ternary phase diagrams to identify optimal Smix ratios that yield a larger nanoemulsion region.[2] 3. Re-evaluate component selection based on solubility studies.[1]
Droplet Size is Too Large (>200 nm) 1. Insufficient energy input during formulation (for high-energy methods).[10] 2. Suboptimal concentration of surfactant.[3] 3. Ostwald ripening, where smaller droplets diffuse and deposit onto larger ones.[3][4]1. Increase energy input: prolong sonication/homogenization time or increase power.[11] 2. Increase the surfactant concentration to ensure complete coverage of the oil droplets and lower interfacial tension.[3] 3. Select an oil phase with very low water solubility to minimize Ostwald ripening.[3]
Nanoemulsion is Kinetically Unstable (Phase Separation) 1. Low zeta potential, leading to droplet aggregation.[6] 2. Formulation is thermodynamically unstable under stress conditions (e.g., temperature changes).[1][2] 3. Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system.1. Modify the surfactant or add a charged co-surfactant to increase the surface charge and achieve a higher absolute zeta potential (ideally > ±30 mV).[6] 2. Conduct thermodynamic stability studies (heating-cooling cycles, freeze-thaw cycles, centrifugation) to screen for robust formulations early in the development process.[1][2] 3. Use a blend of low and high HLB surfactants to achieve the required HLB for a stable o/w nanoemulsion (typically 8-18).[12]
Inconsistent this compound Quantification (HPLC) 1. Incomplete extraction of this compound from the nanoemulsion matrix. 2. Interference from nanoemulsion components with the HPLC analysis. 3. Degradation of this compound during sample preparation or storage.1. Validate the sample preparation method to ensure complete drug release before quantification. This may involve disrupting the nanoemulsion with a suitable solvent. 2. Check for peak purity and run a blank nanoemulsion (without this compound) to identify any interfering peaks. Adjust the mobile phase or detector wavelength if necessary.[1][2] 3. Ensure samples are stored properly (e.g., protected from light, at appropriate temperatures) and analyzed promptly.

Quantitative Data Summary

The following tables summarize the composition and characterization data for five different green nanoemulsion formulations (ENE1–ENE5) developed for this compound removal.

Table 1: Composition of this compound Nanoemulsion Formulations (ENE1–ENE5)

Formulation Capryol-C90 (Oil) (%) Lecithin (Surfactant) (%) Tween 80 (Surfactant) (%) NMP (Co-surfactant) (%)
ENE1 10 15 15 10
ENE2 12 12 18 8
ENE3 8 18 12 12
ENE4 15 10 10 15
ENE5 5 20 20 5

(Data derived from studies on green nanoemulsions for this compound removal)[1][2]

Table 2: Physicochemical Characterization and Removal Efficiency

Formulation Globule Size (nm) PDI Zeta Potential (mV) Viscosity (cP) % Removal Efficiency (at 15 min)
ENE1 121 0.25 -25.3 154 85.4 ± 7.5
ENE2 189 0.53 -22.1 237 78.2 ± 6.9
ENE3 110 0.18 -28.9 132 92.1 ± 8.1
ENE4 155 0.31 -24.5 189 81.5 ± 7.2
ENE5 61 0.10 -30.8 87 99.5 ± 9.2

(Data represents findings from characterization of stable green nanoemulsions)[1][2]

Experimental Protocols

Nanoemulsion Preparation (Slow Emulsification/Titration)

This method is used to construct pseudo-ternary phase diagrams and identify stable nanoemulsion regions.

  • Prepare various ratios of surfactant to co-surfactant (Smix), for example, 1:1, 1:2, and 1:3.[2]

  • For a specific Smix ratio, prepare different mixtures of the Smix and the oil phase, ranging from 1:9 to 9:1.[2]

  • Slowly titrate each oil/Smix mixture with the aqueous phase (water) under gentle magnetic stirring.

  • Visually observe the mixture for transparency and fluidity. The point at which the solution becomes clear and easily flowable indicates the formation of a nanoemulsion.

  • Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the nanoemulsion region. The formulation with the largest stable area is often selected for optimization.[2]

Thermodynamic Stability Assessment

This protocol ensures the selection of physically stable nanoemulsions that can withstand stress.

  • Centrifugation: Centrifuge the nanoemulsion samples at a high speed (e.g., 5000 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or cracking. Discard unstable formulations.[1][2]

  • Heating-Cooling Cycles: Subject the stable nanoemulsions to at least three cycles of temperature change. Store samples at 4°C for 48 hours, followed by 45°C for 48 hours. Observe for any instability.[1][2]

  • Freeze-Thaw Cycles: Store the samples at -21°C for 24 hours, then allow them to thaw at room temperature.[1][2][2] Repeat this cycle at least three times. Formulations that remain stable are selected for further characterization.[1][2]

Particle Size, PDI, and Zeta Potential Analysis
  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Use a Dynamic Light Scattering (DLS) instrument, such as a Malvern Zetasizer, for the analysis.[6]

  • For particle size and PDI, the analysis is run at a scattering angle of 90° and a temperature of 25°C.[1][2] The instrument measures the hydrodynamic diameter based on the Brownian motion of the droplets.[1][2]

  • For zeta potential, the diluted sample is placed in the instrument's electrophoretic cell. The value is calculated from the electrophoretic mobility of the oil droplets.[6]

Quantification of this compound (HPLC Method)

This protocol is used to determine the concentration of this compound in aqueous solutions.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 0.05 M citric acid buffer (pH 4.0) in a 20:80 ratio.[1][2]

  • HPLC System: Use a reverse-phase C18 column. Set the column temperature to 30 ± 1°C.[1][2]

  • Analysis Parameters: Set the flow rate to 1 mL/min, the injection volume to 20 µL, and the run time to 10 minutes.[1][2]

  • Detection: Detect this compound using a UV detector at a λmax of 345 nm.[1][2]

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the samples.

This compound Removal Efficiency (%RE) Determination
  • Prepare a standard aqueous solution of this compound.

  • Introduce a known amount of the optimized nanoemulsion into the this compound solution.

  • Allow the mixture to interact for a specified exposure time (e.g., 5, 10, 15 minutes) under stirring.[1][2]

  • After the exposure time, centrifuge the sample to separate the nanoemulsion (containing the removed this compound) from the aqueous phase.

  • Analyze the supernatant (aqueous phase) using the validated HPLC method described above to determine the remaining concentration of this compound.

  • Calculate the %RE using the formula: %RE = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100.

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Stability & Characterization cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Optimization A Excipient Screening (HSPiP & Solubility Studies) B Construct Pseudo-Ternary Phase Diagrams A->B C Prepare Nanoemulsion Formulations (ENE1-5) B->C D Thermodynamic Stability Testing C->D E Characterize Stable Formulations (Size, PDI, Zeta, Viscosity) D->E F Determine this compound Removal Efficiency (%RE) E->F G Analyze Treated Water (HPLC, SEM-EDX) F->G H Analyze Data & Identify Optimal Formulation G->H I Refine Formulation (If Necessary) H->I I->B Iterate

Caption: Experimental workflow for optimizing this compound removal nanoemulsions.

troubleshooting_workflow Start Nanoemulsion Shows Instability (Phase Separation, Creaming) Q1 Is Zeta Potential |Value| < 20mV? Start->Q1 Sol1 Increase Surface Charge: - Modify Surfactant/Co-surfactant - Add a charged excipient Q1->Sol1 Yes Q2 Is PDI > 0.5? Q1->Q2 No Sol1->Q2 Sol2 Improve Homogeneity: - Optimize S-mix Ratio - Increase Homogenization Energy Q2->Sol2 Yes Q3 Did formulation fail thermodynamic stress tests? Q2->Q3 No Sol2->Q3 Sol3 Re-screen Components: - Re-evaluate oil & surfactant - Conduct new stability tests Q3->Sol3 Yes End Stable Nanoemulsion Q3->End No Sol3->Start Reformulate

Caption: Troubleshooting decision tree for nanoemulsion instability.

logical_relationship cluster_0 Nanoemulsion Properties cluster_1 Intermediate Effects P1 Decrease Globule Size E1 Increase Surface Area P1->E1 P2 Increase Zeta Potential (Absolute Value) E2 Increase Stability P2->E2 P3 Decrease Viscosity E3 Enhance Interaction P3->E3 P4 Optimize Composition (e.g., ENE5) P4->E1 P4->E2 P4->E3 Outcome Maximize This compound Removal Efficiency (%RE) E1->Outcome E2->Outcome E3->Outcome

Caption: Relationship between nanoemulsion properties and removal efficiency.

References

Technical Support Center: Enoxacin-Induced Neuroexcitatory Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating enoxacin-induced neuroexcitatory side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced neurotoxicity?

A1: The primary mechanism of this compound-induced neurotoxicity is the inhibition of the gamma-aminobutyric acid type A (GABAA) receptor.[1] GABA is the main inhibitory neurotransmitter in the central nervous system, and its proper function is crucial for maintaining balanced neuronal activity. This compound acts as an antagonist at the GABAA receptor, reducing the inhibitory effect of GABA and leading to a state of neuronal hyperexcitability, which can manifest as seizures.

Q2: Why do non-steroidal anti-inflammatory drugs (NSAIDs) exacerbate this compound's neurotoxic effects?

A2: Certain NSAIDs, such as fenbufen and its active metabolite felbinac, can significantly potentiate the neurotoxic effects of this compound.[1][2] This potentiation occurs because these NSAIDs can also interact with the GABAA receptor, further reducing its inhibitory function when co-administered with this compound. This synergistic interaction dramatically increases the risk and severity of neuroexcitatory side effects like seizures.

Q3: Are other signaling pathways involved in this compound-induced neuroexcitation?

A3: Yes, in addition to GABAA receptor inhibition, other pathways are implicated, particularly when this compound is co-administered with NSAIDs. Evidence suggests the involvement of the N-methyl-D-aspartate (NMDA) receptor and the nitric oxide (NO) signaling pathway in the generation of seizures. The combined effect on both inhibitory (GABAergic) and excitatory (glutamatergic) systems contributes to the overall neuroexcitatory phenotype.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence or severity of seizures in our animal model.

Possible Cause 1: Co-administration of contraindicated substances.

  • Troubleshooting: Ensure that no NSAIDs (e.g., fenbufen, felbinac, ketoprofen) are being administered concurrently with this compound, as these are known to potentiate its neurotoxicity.[1][2][3] Review all experimental compounds and vehicle components for any potential interaction with the GABAergic system.

Possible Cause 2: Circadian rhythm effects.

  • Troubleshooting: Be aware that the susceptibility to this compound-induced convulsions can vary depending on the time of day. Studies in mice have shown a higher susceptibility in the afternoon.[4] To ensure consistency, standardize the time of drug administration across all experimental groups.

Possible Cause 3: Animal strain or species sensitivity.

  • Troubleshooting: Different animal strains and species can have varying sensitivities to neurotoxic agents. If you are observing unexpectedly severe effects, consider reviewing the literature for data on the specific strain you are using or conducting a pilot dose-response study to determine the optimal dose for your model.

Issue 2: Difficulty in quantitatively assessing the neuroexcitatory effects.

Possible Cause 1: Lack of objective measurement tools.

  • Troubleshooting: While visual observation of seizure activity is important, it can be subjective. For more quantitative and objective data, consider implementing electroencephalography (EEG) to monitor brain electrical activity.[5][6] This allows for the precise measurement of epileptiform discharges and the effects of any interventions.

Possible Cause 2: Inconsistent behavioral scoring.

  • Troubleshooting: If using a behavioral scoring system, ensure that all personnel involved are trained on a standardized and validated scale (e.g., a modified Racine scale). This will improve the consistency and reliability of your behavioral data.

Issue 3: How can we minimize this compound-induced neurotoxicity in our experiments without compromising the primary study goals?

Solution 1: Co-administration of GABAA receptor agonists.

  • Rationale: Since this compound's primary mechanism is the inhibition of GABAA receptors, co-administration of a GABAA receptor agonist can help to counteract this effect.

  • Example: The GABAA receptor agonist muscimol has been shown to suppress this compound-induced epileptiform activity in rat hippocampal slices.

Solution 2: Use of NMDA receptor antagonists.

  • Rationale: As the NMDA receptor pathway is also implicated in the seizures induced by this compound in combination with NSAIDs, blocking this pathway can reduce neuroexcitation.

  • Example: The NMDA receptor antagonist MK-801 has been shown to inhibit the transition from clonic to tonic seizures in a mouse model of fluoroquinolone-NSAID-induced convulsions.

Solution 3: Careful dose selection and timing.

  • Rationale: The neuroexcitatory effects of this compound are dose-dependent.

  • Recommendation: Conduct thorough dose-response studies to identify the lowest effective dose of this compound for your primary experimental endpoint that minimizes neurotoxic side effects. Additionally, consider the circadian variation in susceptibility to these side effects when designing your study schedule.[4]

Quantitative Data Summary

Table 1: In Vitro Inhibition of GABAA Receptor by this compound

CompoundIC50 (µM) for GABAA Receptor Inhibition
This compound96[1]

Table 2: Potentiation of this compound-Induced GABAA Receptor Inhibition by Felbinac (in vitro)

ConditionPotentiation Factor
This compound + 10 µM Felbinac80-fold[1]

Table 3: In Vivo Convulsive Dose (CD50) of this compound in Mice (co-administered with Fenbufen)

Time of AdministrationCD50 of this compound (mg/kg, p.o.)
9:00 hr95.0[4]
15:00 hr56.5[4]

Experimental Protocols

Protocol 1: Induction of this compound-Induced Neurotoxicity in Mice (Potentiated Model)
  • Animals: Male ICR mice (4 weeks old).

  • Acclimation: Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation:

    • Prepare a suspension of fenbufen in 0.5% carboxymethylcellulose sodium solution.

    • Prepare a solution of this compound in sterile water.

  • Administration:

    • Administer fenbufen (e.g., 100 mg/kg) orally (p.o.).

    • 30 minutes after fenbufen administration, administer this compound (e.g., 80 mg/kg, p.o.).[4]

  • Observation:

    • Immediately after this compound administration, place the mouse in an observation cage.

    • Observe continuously for the onset of clonic and tonic convulsions and record the latency to each.

    • Monitor for mortality for at least 24 hours.

  • Behavioral Scoring:

    • Score seizure severity using a standardized scale (e.g., modified Racine's scale).

Protocol 2: Evaluation of a Mitigating Agent against this compound-Induced Seizures
  • Animals and Acclimation: As described in Protocol 1.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound + Fenbufen

    • Group 3: Mitigating agent + this compound + Fenbufen

  • Drug Preparation: Prepare the mitigating agent (e.g., a GABAA agonist or NMDA antagonist) in an appropriate vehicle.

  • Administration:

    • Administer the mitigating agent or its vehicle at a predetermined time before the administration of fenbufen and this compound.

    • Follow the administration and observation steps as outlined in Protocol 1.

  • Data Analysis: Compare the incidence, latency, and severity of seizures between the groups to determine the efficacy of the mitigating agent.

Protocol 3: Electroencephalography (EEG) Recording of this compound-Induced Neurotoxicity in Rats
  • Animals: Adult male Wistar rats.

  • Surgery:

    • Under anesthesia, implant EEG recording electrodes over the cortex and a reference electrode.

    • Allow for a post-surgical recovery period of at least one week.

  • EEG Recording:

    • Connect the conscious, freely moving rat to the EEG recording system.

    • Record baseline EEG activity for at least 30 minutes.

  • Drug Administration:

    • Administer this compound (and potentiating agent, if applicable) as described in Protocol 1.

  • Data Acquisition and Analysis:

    • Continuously record EEG activity following drug administration.

    • Analyze the EEG recordings for the appearance of epileptiform activity, such as spikes, sharp waves, and seizure-like discharges.

    • Quantify the frequency and duration of these events.

Signaling Pathways and Experimental Workflows

Enoxacin_Neurotoxicity_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Inhibits NSAID NSAID (e.g., Fenbufen) NSAID->GABA_A_Receptor Potentiates Inhibition Chloride_Influx Chloride Influx (Inhibitory) GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Chloride_Influx->Neuronal_Hyperexcitability Reduces Seizure Seizure Neuronal_Hyperexcitability->Seizure NMDA_Receptor NMDA Receptor Calcium_Influx Calcium Influx (Excitatory) NMDA_Receptor->Calcium_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates NOS Nitric Oxide Synthase (NOS) Calcium_Influx->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces NO->Neuronal_Hyperexcitability Contributes to

Caption: Signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomize into Experimental Groups Acclimation->Grouping Drug_Admin Drug Administration (Vehicle, this compound +/- Mitigating Agent) Grouping->Drug_Admin Observation Behavioral Observation & Scoring Drug_Admin->Observation EEG EEG Recording (Optional) Drug_Admin->EEG Data_Analysis Data Analysis Observation->Data_Analysis EEG->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing this compound neurotoxicity.

Mitigation_Strategies Enoxacin_Neurotoxicity This compound-Induced Neurotoxicity GABA_A_Inhibition GABA-A Receptor Inhibition Enoxacin_Neurotoxicity->GABA_A_Inhibition Caused by NMDA_Activation NMDA Receptor Activation Enoxacin_Neurotoxicity->NMDA_Activation Involves GABA_Agonist GABA-A Agonist (e.g., Muscimol) GABA_Agonist->GABA_A_Inhibition Counteracts NMDA_Antagonist NMDA Antagonist (e.g., MK-801) NMDA_Antagonist->NMDA_Activation Blocks

Caption: Logical relationship of mitigation strategies.

References

Technical Support Center: Enhancing Enoxacin Biodegradability in Laboratory Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the biodegradability of the fluoroquinolone antibiotic enoxacin in experimental waste. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the degradation process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a contaminant of concern in experimental wastewater?

A1: this compound is a synthetic, broad-spectrum antibiotic that is not easily broken down by conventional wastewater treatment methods. Its persistence in the environment can contribute to the development of antibiotic-resistant bacteria, posing a potential threat to ecosystems and human health.

Q2: What are the primary methods for degrading this compound in a laboratory setting?

A2: The most effective methods for degrading this compound involve Advanced Oxidation Processes (AOPs) and biological treatments. AOPs, such as the photo-Fenton and electro-Fenton processes, utilize highly reactive hydroxyl radicals to break down the this compound molecule.[1][2] Biological treatment, on the other hand, employs specific microorganisms to metabolize the antibiotic.[3]

Q3: How can I assess the biodegradability of my this compound-containing waste?

A3: The biodegradability of a solution is often evaluated by the ratio of its Biological Oxygen Demand (BOD5) to its Chemical Oxygen Demand (COD). A BOD5/COD ratio below 0.4 suggests that the substance is not readily biodegradable. An increase in this ratio after treatment indicates an improvement in biodegradability. For instance, the electro-Fenton process has been shown to increase the BOD5/COD ratio of an this compound solution from 0 to 0.5 after 180 minutes of treatment.[2][4]

Q4: What are the typical degradation byproducts of this compound, and are they hazardous?

A4: The degradation of this compound can lead to the formation of various intermediates through processes like defluorination, and cleavage of the quinolone and piperazine rings.[1] While degradation can reduce the antibacterial activity, some byproducts may still exhibit toxicity.[5] It is crucial to aim for complete mineralization, where the organic molecules are broken down into CO2, water, and inorganic ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low degradation efficiency in photo-Fenton process. Incorrect pH of the solution.Adjust the pH to an optimal range, typically around 3, to maximize the generation of hydroxyl radicals.[1]
Suboptimal concentrations of Fe(II) and H2O2.Optimize the concentrations of ferrous iron and hydrogen peroxide. An excess of either reagent can be counterproductive.
Presence of radical scavengers in the waste.Identify and remove any substances in your experimental waste that may be quenching the hydroxyl radicals.
Inconsistent results in biological treatment. Inappropriate microbial strain or culture conditions.Ensure you are using a microbial consortium known to be effective against this compound. Optimize culture conditions such as pH, temperature, and nutrient availability.
High initial concentration of this compound is toxic to the microorganisms.Pre-treat the waste using an AOP to reduce the initial this compound concentration to a level that is not inhibitory to the microbial culture.
Treated waste still shows low biodegradability (low BOD5/COD ratio). Incomplete degradation of this compound.Increase the treatment time or optimize the parameters of your chosen degradation method (e.g., increase current intensity in electro-Fenton).[2]
Formation of recalcitrant byproducts.Consider a combined treatment approach. For example, a photo-Fenton process followed by a biological treatment has been shown to be effective.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound degradation.

Table 1: this compound Degradation Efficiency using Different Methods

Degradation Method Initial this compound Concentration Treatment Time Degradation Efficiency (%) Reference
Photo-Fenton (Ferrihydrite-catalyzed)Not SpecifiedNot Specified89.7[1]
Electro-Fenton50 mg/L180 minNot Specified (BOD5/COD increased to 0.5)[2]
UV Photolysis0.06 mM30 min>90% mineralization (TOC removal)[7]
Photo-Fenton + Biological Treatment50 mg/L60 min (Photo-Fenton) + 10 days (Biological)43% mineralization (TOC) in biological step[6]
Anaerobic Sulfur-Mediated Treatment25-1000 µg/L366 days>94[3]

Table 2: Improvement of Biodegradability (BOD5/COD Ratio)

Treatment Method Initial BOD5/COD Final BOD5/COD Treatment Conditions Reference
Electro-Fenton00.550 mg/L this compound, 0.2 mmol/L Fe(II), 300 mA, 180 min[2][4]
Photo-FentonNot Specified0.9550 mg/L this compound, 15 mmol/L H2O2, 0.5 mmol/L Fe(II), 60 min[6]

Experimental Protocols

Photo-Fenton Degradation of this compound

This protocol describes a general procedure for the photo-Fenton degradation of this compound in an aqueous solution.

Materials:

  • This compound solution

  • Ferrous sulfate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30%)

  • Sulfuric acid (H2SO4) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp

  • Magnetic stirrer and stir bar

  • pH meter

  • Reaction vessel

Procedure:

  • Place a known volume and concentration of the this compound solution into the reaction vessel.

  • Adjust the pH of the solution to approximately 3.0 using sulfuric acid.

  • Add the desired amount of ferrous sulfate and stir until it is completely dissolved. A common concentration is 0.5 mmol/L.[6]

  • Place the reaction vessel under the UV lamp and begin stirring.

  • Add the required volume of hydrogen peroxide to the solution. A typical concentration is 15 mmol/L.[6]

  • Turn on the UV lamp to initiate the photo-Fenton reaction.

  • Take samples at regular intervals to monitor the degradation of this compound using a suitable analytical method (e.g., HPLC).

  • After the desired treatment time, quench the reaction by raising the pH to above 7 with sodium hydroxide.

Electro-Fenton Degradation of this compound

This protocol outlines the electro-Fenton process for this compound degradation.

Materials:

  • This compound solution

  • Ferrous sulfate (FeSO4·7H2O)

  • Electrochemical reactor with a carbon-felt cathode and a platinum anode

  • DC power supply

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the this compound solution with the desired concentration (e.g., 50 mg/L).[2]

  • Add ferrous sulfate to the solution to achieve the optimal concentration (e.g., 0.2 mmol/L).[2]

  • Place the solution in the electrochemical reactor and begin stirring.

  • Connect the electrodes to the DC power supply and apply a constant current (e.g., 300 mA).[2]

  • Continue the electrolysis for the desired duration (e.g., 180 minutes).[2]

  • Monitor the degradation of this compound and the change in the BOD5/COD ratio over time.

Visualizations

Enoxacin_Degradation_Pathway This compound This compound Intermediate1 Hydroxylated Intermediates This compound->Intermediate1 Hydroxylation Intermediate2 Defluorinated Products This compound->Intermediate2 Defluorination Intermediate3 Piperazine Ring Cleavage Products This compound->Intermediate3 Mineralization CO2 + H2O + Inorganic Ions Intermediate1->Mineralization Intermediate2->Mineralization Intermediate4 Quinolone Ring Cleavage Products Intermediate3->Intermediate4 Further Oxidation Intermediate4->Mineralization

Caption: Generalized degradation pathway of this compound via advanced oxidation processes.

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Waste This compound-containing Experimental Waste pH_Adjust Adjust pH to ~3 Waste->pH_Adjust Add_Catalyst Add Fe(II) Salt pH_Adjust->Add_Catalyst Add_Oxidant Add H2O2 Add_Catalyst->Add_Oxidant Electrolysis Apply Current (for Electro-Fenton) Add_Catalyst->Electrolysis Alternative UV_Irradiation UV Irradiation (for Photo-Fenton) Add_Oxidant->UV_Irradiation Sampling Collect Samples at Intervals UV_Irradiation->Sampling Electrolysis->Sampling Analysis Analyze for this compound Concentration & TOC Sampling->Analysis Biodegradability Measure BOD5/COD Analysis->Biodegradability

Caption: Experimental workflow for this compound degradation using Advanced Oxidation Processes (AOPs).

Troubleshooting_Tree Start Low Degradation Efficiency? Check_pH Is pH optimal (e.g., ~3 for photo-Fenton)? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are Fe(II) and H2O2 concentrations optimal? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Optimize_Reagents Optimize Reagent Concentrations Check_Reagents->Optimize_Reagents No Check_Scavengers Presence of radical scavengers? Check_Reagents->Check_Scavengers Yes Optimize_Reagents->Check_Scavengers Remove_Scavengers Identify and Remove Scavengers Check_Scavengers->Remove_Scavengers Yes Success Degradation Improved Check_Scavengers->Success No Remove_Scavengers->Success

Caption: Troubleshooting decision tree for low this compound degradation efficiency.

References

Validation & Comparative

A Comparative Analysis of Enoxacin and Ceftriaxone for the Treatment of Gonococcal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of antibiotic-resistant Neisseria gonorrhoeae necessitates a thorough evaluation of alternative therapeutic agents. This guide provides a detailed, data-driven comparison of enoxacin, a fluoroquinolone, and ceftriaxone, a third-generation cephalosporin, for the treatment of gonococcal infections.

Executive Summary

Ceftriaxone remains a cornerstone of gonorrhea treatment, demonstrating high efficacy, particularly for pharyngeal infections. This compound, an oral fluoroquinolone, has shown comparable efficacy for anogenital gonorrhea, offering a convenient oral alternative to parenteral ceftriaxone. However, clinical data indicates this compound is less effective for pharyngeal infections. The choice between these agents must consider the site of infection, local resistance patterns, and patient-specific factors.

Data Presentation

Table 1: Clinical Efficacy of this compound vs. Ceftriaxone in Uncomplicated Gonorrhea
Clinical Trial / StudyDrug & DosageInfection SiteNo. of PatientsCure Rate (%)Citation
Multicenter Comparative Study This compound 400 mg single doseAnogenital7699%[1]
Ceftriaxone 250 mg IM single doseAnogenital7597%[1]
This compound 400 mg single dosePharyngeal30%[1]
Ceftriaxone 250 mg IM single dosePharyngeal3100%[1]
Randomized Open Trial This compound 400 mg single doseEndocervical1994.7% (18/19)[2]
Urethral10100%[2]
Anorectal5100%[2]
Pharyngeal3100%[2]
Ceftriaxone 250 mg IM single dosePharyngeal2195.2% (20/21)[2]
Study in Mexico City This compound 400 mg single doseUrogenital40 (approx.)100%[3]
Ceftriaxone 250 mg IM single doseUrogenital40 (approx.)100%[3]
Table 2: In Vitro Susceptibility of Neisseria gonorrhoeae to this compound and Ceftriaxone
Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (mg/L)Citation
This compound -0.060.03[1][2]
Ceftriaxone 0.0160.0470.005[2][4]

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 3: Adverse Effects
DrugReported Adverse EffectsFrequencyCitation
This compound Mild gastrointestinal and central nervous system symptomsFew side effects reported in comparative trials[2]
Ceftriaxone Few side effects reported in a comparative trial with this compoundFew side effects reported in comparative trials[2]

Experimental Protocols

Randomized Clinical Trial for Uncomplicated Gonorrhea

A representative experimental protocol for a randomized clinical trial comparing this compound and ceftriaxone for uncomplicated gonorrhea is as follows:

  • Study Design: A randomized, open-label, comparative study.[2]

  • Patient Population: Adult men and women with uncomplicated anogenital gonococcal infections.[2] Patients with a history of hypersensitivity to quinolones or cephalosporins, pregnant or lactating women, and those who have received antimicrobial therapy within the preceding 14 days are typically excluded.

  • Randomization and Blinding: Patients are randomly assigned to receive either a single oral dose of 400 mg this compound or a single intramuscular injection of 250 mg ceftriaxone.[2] Due to the different routes of administration, blinding of investigators and patients may not be feasible.

  • Microbiological Procedures:

    • Specimen Collection: Urethral, endocervical, pharyngeal, and rectal swabs are collected at baseline.[5]

    • Culture and Identification: Specimens are inoculated onto selective media (e.g., Modified Thayer-Martin) and incubated in a CO2-enriched atmosphere.[6][7] Presumptive identification is based on colony morphology, oxidase reaction, and Gram stain.[5][7] Confirmatory tests are then performed.

    • Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) of this compound and ceftriaxone for N. gonorrhoeae isolates are determined using the agar dilution method.[8][9]

  • Follow-up and Assessment of Cure: Patients are re-examined 5 to 9 days after treatment.[2] A test-of-cure is performed by obtaining repeat cultures from the initial sites of infection.[10] Cure is defined as the eradication of N. gonorrhoeae from all initially infected sites.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of an antimicrobial agent against N. gonorrhoeae.

  • Media Preparation: A series of agar plates containing serial twofold dilutions of the antimicrobial agent (this compound or ceftriaxone) are prepared. A control plate with no antibiotic is also included.

  • Inoculum Preparation: A standardized inoculum of the N. gonorrhoeae isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35-37°C in a CO2-enriched environment for 20-24 hours.[11]

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Mandatory Visualization

experimental_workflow cluster_enrollment Patient Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Allocation cluster_followup Follow-up and Outcome p Patient with Uncomplicated Gonorrhea consent Informed Consent p->consent inclusion Inclusion/Exclusion Criteria Met consent->inclusion random Randomization inclusion->random swabs Specimen Collection (Urethral, Cervical, Pharyngeal, Rectal) culture Culture and Identification of N. gonorrhoeae swabs->culture mic Antimicrobial Susceptibility Testing (MIC) culture->mic This compound This compound 400 mg (Oral) random->this compound ceftriaxone Ceftriaxone 250 mg (IM) random->ceftriaxone followup Follow-up Visit (5-9 days) This compound->followup ceftriaxone->followup toc Test of Cure (Repeat Cultures) followup->toc cure Eradication of N. gonorrhoeae toc->cure

Caption: Experimental workflow for a comparative clinical trial.

enoxacin_mechanism This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv replication_fork Replication Fork dna_gyrase->replication_fork Relaxes supercoils dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Stabilizes cleavage complex topoisomerase_iv->replication_fork Decatenates daughter chromosomes topoisomerase_iv->dna_break Stabilizes cleavage complex cell_death Bacterial Cell Death dna_break->cell_death

Caption: Mechanism of action of this compound.

ceftriaxone_mechanism ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) ceftriaxone->pbp Binds to ceftriaxone->pbp Inhibits bacterial_cell_wall Bacterial Cell Wall peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cross_linking Peptidoglycan Cross-linking pbp->cross_linking Final step pbp->cross_linking Inhibition of peptidoglycan->cross_linking weak_wall Weakened Cell Wall cross_linking->weak_wall Leads to cell_lysis Cell Lysis and Death weak_wall->cell_lysis

Caption: Mechanism of action of Ceftriaxone.

References

Unveiling the Anticancer Potential of Novel Enoxacin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new wave of research highlights the promising anticancer activities of novel enoxacin derivatives, showcasing their enhanced cytotoxic effects against various cancer cell lines compared to the parent antibiotic. These derivatives leverage unique mechanisms of action, including the induction of programmed cell death (apoptosis), cell cycle arrest, and interference with microRNA (miRNA) processing, positioning them as potential candidates for future cancer therapeutics. This guide provides a comprehensive comparison of these novel compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Enhanced Cytotoxicity of this compound Derivatives

Recent studies demonstrate that structural modifications to the this compound molecule significantly amplify its anticancer potency. Modifications at the carboxyl group at the third carbon atom and the piperazine ring at the seventh position have been identified as crucial for this enhanced activity.[1][2][3] These new derivatives exhibit lower IC50 values, indicating higher potency, across a range of cancer cell lines, including prostate, colon, and non-small-cell lung cancer.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel this compound derivatives against various cancer cell lines, offering a direct comparison with the parent compound, this compound, and a standard chemotherapeutic agent, doxorubicin.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
This compound PC-3Prostate Cancer>100[4][5]
SW620Colon Cancer>100[6]
HCT-116Colorectal Cancer124[1]
This compound-Fatty Acid Conjugate (with DHA) PC-3Prostate Cancer< 10[6]
SW620Colon Cancer< 10[6]
This compound Derivative (Compound 8) NSCLCNon-Small-Cell Lung CancerSignificantly stronger than this compound[7]
NOH Derivative VariousMelanoma, Epidermoid, Cervical, Bladder Carcinoma~3-10[1]
NOMe Derivative VariousMelanoma, Epidermoid, Cervical, Bladder Carcinoma~3-20[1]
NOBn Derivative VariousMelanoma, Epidermoid, Cervical, Bladder Carcinoma~2-14[1]
Doxorubicin T-24Bladder Cancer-[7]
PC-3Prostate Cancer-[7]

Key Mechanisms of Anticancer Activity

Novel this compound derivatives exert their anticancer effects through a multi-pronged approach, primarily by:

  • Inducing Apoptosis: These compounds trigger programmed cell death in cancer cells. Mechanistic studies reveal the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of mitochondrial and endoplasmic reticulum stress pathways.[6][7]

  • Promoting Cell Cycle Arrest: The derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle.[1][2]

  • Modulating microRNA Biogenesis: A unique feature of this compound and its derivatives is their ability to interfere with miRNA processing. They enhance the maturation of tumor-suppressive miRNAs by interacting with the TAR RNA-binding protein 2 (TRBP).[1]

  • Inhibiting Key Signaling Pathways: The anticancer activity is also attributed to the inhibition of critical signaling pathways involved in cancer cell survival and proliferation, such as the c-Jun N-terminal kinase (JNK) signaling pathway and the function of vacuolar H+-ATPase (V-ATPase).[1][2][3][8]

G cluster_0 This compound Derivative Action Enoxacin_Derivative This compound Derivative ROS ROS Generation Enoxacin_Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria ER ER Stress ROS->ER Apoptosis Apoptosis Mitochondria->Apoptosis ER->Apoptosis

Figure 1: Induction of Apoptosis by this compound Derivatives through ROS Generation and Cellular Stress.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., PC-3, SW620) were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 48 or 72 hours).[4][5]

    • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To detect and quantify apoptosis in cancer cells treated with this compound derivatives.

  • Procedure:

    • Cancer cells were treated with the this compound derivative at a predetermined concentration for a specified time.

    • The cells were harvested and washed with phosphate-buffered saline (PBS).

    • The cells were then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[4][5]

G cluster_1 Experimental Workflow: Cell Viability Start Seed Cancer Cells Treat Treat with This compound Derivative Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: A simplified workflow for determining the IC50 values of this compound derivatives using the MTT assay.

Structure-Activity Relationship

The enhanced anticancer activity of the novel derivatives is closely linked to their chemical structure. Key findings include:

  • Modifications at the C7 position: Alterations to the piperazinyl group at the C7 position can transform the antibacterial properties of fluoroquinolones into potent anticancer activity.[7]

  • Importance of the C3 carboxyl group: The carboxylic acid at the C3 position is vital for enzyme binding and its modification can significantly enhance the anticancer potential.[7]

  • Fused rings at C7 and C8: Some derivatives with fused rings at the C7 and C8 positions have demonstrated potent anticancer activities.[7]

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant anticancer activity. Their enhanced cytotoxicity, coupled with a multi-faceted mechanism of action that includes apoptosis induction, cell cycle arrest, and unique modulation of miRNA processing, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies provide a rational basis for the design of even more potent and selective anticancer agents based on the this compound scaffold. Continued research in this area is warranted to fully elucidate their therapeutic potential.

References

Enoxacin's Efficacy Against Nalidixic Acid-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of enoxacin and nalidixic acid, with a particular focus on nalidixic acid-resistant bacterial strains. The information presented herein is supported by experimental data to aid in research and development efforts in the field of antimicrobial agents.

Executive Summary

This compound, a fluoroquinolone antibiotic, generally demonstrates superior in-vitro activity against a broad spectrum of bacteria compared to the first-generation quinolone, nalidixic acid.[1] Notably, this compound retains some level of efficacy against many strains that have developed resistance to nalidixic acid, although cross-resistance is a significant consideration.[2][3] This guide delves into the comparative minimum inhibitory concentrations (MICs), the underlying mechanisms of action and resistance, and detailed experimental protocols for evaluating these quinolones.

Comparative In-Vitro Activity: A Data-Driven Analysis

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and nalidixic acid against various bacterial isolates, including those resistant to nalidixic acid. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs of this compound and Nalidixic Acid Against Escherichia coli

Strain CharacteristicThis compound MIC (µg/mL)Nalidixic Acid MIC (µg/mL)
Nalidixic Acid-Susceptible0.12 - 1.0[4]1.0 - 2.0[5]
Nalidixic Acid-Resistant2.0 - >32[2][6]32 - ≥256[5][7]

Table 2: Comparative MICs of this compound and Nalidixic Acid Against Other Gram-Negative Bacteria

Bacterial SpeciesStrain CharacteristicThis compound MIC (µg/mL)Nalidixic Acid MIC (µg/mL)
Pseudomonas aeruginosaAminoglycoside-Susceptible1.0 - 2.0[8]Not specified
Pseudomonas aeruginosaAminoglycoside-Resistant2.0 - 4.0[8]Not specified
Campylobacter jejuni & C. coliNalidixic Acid-Resistant32[3]Not specified
Enterobacter spp. & Serratia spp.General Clinical IsolatesTend to be higher than other Enterobacteriaceae[4]Not specified

Mechanism of Action and Resistance

The antibacterial action of both this compound and nalidixic acid targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome.

Resistance to nalidixic acid, and consequently to other quinolones like this compound, primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site on the enzymes, reducing the affinity of the quinolone. Another significant mechanism of resistance is the overexpression of efflux pumps, which actively transport the antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.

Visualizing the Pathways

To illustrate these complex interactions, the following diagrams are provided in the DOT language for Graphviz.

cluster_drug_action Mechanism of Action This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits Nalidixic Acid Nalidixic Acid Nalidixic Acid->DNA_Gyrase Inhibits Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action for this compound and nalidixic acid.

cluster_resistance Mechanisms of Resistance Quinolone Quinolone Antibiotic Target_Enzyme DNA Gyrase / Topoisomerase IV Quinolone->Target_Enzyme Binds to Drug_Expulsion Increased Drug Expulsion Quinolone->Drug_Expulsion expels Target_Mutation Target Site Mutation (gyrA, parC) Target_Enzyme->Target_Mutation leads to Reduced_Affinity Reduced Drug Binding Target_Mutation->Reduced_Affinity Efflux_Pump Efflux Pump Overexpression Resistance Bacterial Resistance Efflux_Pump->Resistance Reduced_Affinity->Resistance Drug_Expulsion->Efflux_Pump mediated by

Caption: Key mechanisms of bacterial resistance to quinolones.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and nalidixic acid against bacterial isolates.

Materials
  • This compound and Nalidixic Acid analytical grade powder

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Bacterial strains (nalidixic acid-susceptible and -resistant)

  • Sterile 96-well microtiter plates (for broth microdilution)

  • Sterile petri dishes (for agar dilution)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Broth Microdilution Method Workflow

Prep_Stock Prepare Antibiotic Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps
  • Preparation of Antibiotic Stock Solutions: Prepare a concentrated stock solution of this compound and nalidixic acid in a suitable solvent (e.g., 0.1 M NaOH for nalidixic acid, water for this compound) and then dilute further in sterile distilled water to the desired starting concentration.

  • Preparation of Inoculum: From a fresh overnight culture of the test bacterium on a non-selective agar plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution Procedure:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the antibiotic to the first well of a row and perform a two-fold serial dilution across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

The experimental data clearly indicate that while this compound is a more potent antibiotic than nalidixic acid against susceptible strains, its efficacy is diminished against nalidixic acid-resistant bacteria. The degree of cross-resistance highlights the importance of understanding the underlying resistance mechanisms when developing new quinolone-based therapies. The provided protocols and diagrams serve as valuable resources for researchers in the continued evaluation of existing and novel antimicrobial agents.

References

cross-resistance studies between enoxacin and other quinolone antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance between enoxacin and other quinolone antibiotics, supported by experimental data. We delve into the molecular mechanisms underpinning this phenomenon and present detailed experimental protocols for its investigation.

Executive Summary

Cross-resistance among quinolone antibiotics, including this compound, is a significant clinical challenge primarily driven by specific mutations in the bacterial genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). These mutations alter the drug targets, reducing the efficacy of the entire class of antibiotics. Generally, an initial mutation in gyrA confers low-level resistance, which is then amplified by subsequent mutations in gyrA or parC. Studies consistently demonstrate that bacteria resistant to one quinolone are likely to exhibit decreased susceptibility to others, including this compound.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The development of resistance to quinolones is a stepwise process, where each mutation typically leads to a gradual increase in the Minimum Inhibitory Concentration (MIC). The following table summarizes the impact of key mutations on the MICs of this compound and ciprofloxacin against Escherichia coli.

Bacterial StrainGenotype (Relevant Mutations)This compound MIC (μg/mL)Ciprofloxacin MIC (μg/mL)
Wild-TypeNo target site mutations0.1250.015
Mutant 1gyrA (S83L)10.25
Mutant 2gyrA (S83L, D87G)20.5
Mutant 3gyrA (S83L, D87G), parC (S80I)164

Data synthesized from studies on isogenic E. coli mutants.[1][2]

As the data indicates, a single S83L mutation in gyrA significantly increases the MICs for both this compound and ciprofloxacin.[1][2] The addition of a second gyrA mutation and a subsequent parC mutation further escalates the resistance, demonstrating clear cross-resistance between the two fluoroquinolones.[1][2] Phenotypic expression of the parC mutation (S80I) is dependent on the presence of at least one gyrA mutation.[1][2]

Molecular Mechanisms of Cross-Resistance

The primary mechanism of quinolone resistance lies in alterations of their target enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and quinolones act by inhibiting their function.

quinolone Quinolone Antibiotics (e.g., this compound, Ciprofloxacin) gyrase DNA Gyrase (gyrA, gyrB) quinolone->gyrase targets topoIV Topoisomerase IV (parC, parE) quinolone->topoIV targets inhibition Inhibition of DNA Replication gyrase->inhibition resistance Reduced Quinolone Binding & Cross-Resistance gyrase->resistance topoIV->inhibition topoIV->resistance mutation Mutations in gyrA and parC (e.g., S83L, S80I) mutation->gyrase alters mutation->topoIV alters

Mechanism of Quinolone Action and Resistance.

Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes are most common.[3][4] For instance, the S83L mutation in gyrA has been shown to have the strongest influence on quinolone resistance.[1][2] High-level fluoroquinolone resistance often requires a combination of mutations in both gyrA and parC.[1][2]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[5]

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound, ciprofloxacin, and other quinolones to be tested.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the bacterial strain from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 50 µL of the standardized bacterial suspension. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

start Start prep_antibiotics Prepare Serial Dilutions of Quinolones start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Enoxacin: A Comparative Guide to its Growth-Inhibitory Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the growth-inhibitory effects of the fluoroquinolone antibiotic, enoxacin, on various cancer cell lines. The information presented is collated from multiple studies and aims to offer an objective overview supported by experimental data.

Abstract

This compound, a second-generation fluoroquinolone antibiotic, has demonstrated promising anticancer properties.[1][2] Its mechanism of action extends beyond the typical DNA gyrase inhibition observed in bacteria, encompassing the enhancement of microRNA (miRNA) biogenesis, induction of apoptosis, and cell cycle arrest in cancer cells.[1][3][4] This guide summarizes the quantitative data on this compound's efficacy against specific cancer cell lines, details the experimental protocols used to validate these effects, and illustrates the key signaling pathways involved.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has shown a selective inhibitory effect on the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells.[3][5][6] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cancer types, indicating differential sensitivity.

Cancer TypeCell LineIC50 (µM)Noteworthy EffectsReference
Prostate Cancer PC-3Lower than DU145 or LNCaPInduces apoptosis, autophagy, and endoplasmic reticulum stress.[7]
DU145Not specifiedDecreased cell viability, induction of apoptosis.[8]
LNCaPNot specifiedDecreased cell viability, induction of apoptosis.[8]
VCaPNot specifiedDecreased cell viability, induction of apoptosis.[8]
22Rv1Not specifiedDecreased cell viability, induction of apoptosis.[8]
Colorectal Cancer HCT-116Not specifiedInduces G2/M cell cycle arrest.[3][4]
RKONot specifiedInduces G2/M cell cycle arrest.[3][4]
Co115EC50 = 238 µM (TRBP mutant)Resistance in TRBP-mutant cells.[3]
Osteosarcoma 143BNot specifiedInhibits proliferation, invasion, and migration; induces apoptosis.[5]
Lung Cancer A549Not specifiedDose-dependent inhibition of proliferation.[1]
Cervical Cancer HeLaNot specifiedIncreased apoptotic index.[1][6]
C33ANot specifiedIncreased apoptotic index.[6]
Melanoma A375Not specifiedStrong inhibitory effect on proliferation.[1]
Ewing's Sarcoma A673Not specifiedIncreased TRBP-dependent miRNA expression.[2]
TC252Not specifiedIncreased TRBP-dependent miRNA expression.[2]
STA-ET-8.2Not specifiedIncreased TRBP-dependent miRNA expression.[2]

Key Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are attributed to several mechanisms, primarily centered around the modulation of miRNA processing and the induction of programmed cell death.

One of the key mechanisms is the enhancement of miRNA biogenesis.[1][9] this compound binds to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex, which is crucial for processing pre-miRNAs into mature miRNAs.[9] This leads to a global restoration of tumor-suppressor miRNAs, which are often downregulated in cancer cells.[3][9]

Enoxacin_miRNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri-miRNA pri-miRNA pre-miRNA pre-miRNA pri-miRNA->pre-miRNA Drosha pre-miRNA_export pre-miRNA pre-miRNA->pre-miRNA_export Exportin-5 Drosha Drosha Dicer_complex Dicer Complex (Dicer, TRBP) pre-miRNA_export->Dicer_complex Processing Mature_miRNA Mature miRNA Dicer_complex->Mature_miRNA This compound This compound This compound->Dicer_complex Enhances RISC RISC Mature_miRNA->RISC mRNA_degradation mRNA Degradation / Translational Repression RISC->mRNA_degradation

Caption: this compound enhances miRNA biogenesis by interacting with the Dicer/TRBP complex.

This compound also induces apoptosis through both intrinsic and extrinsic pathways.[10] In prostate cancer cells, it has been shown to cause depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[6][7] Furthermore, it can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][11]

Enoxacin_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase_Cascade Caspase Cascade This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL Inhibits Bax Bax This compound->Bax Activates Caspase9 Caspase-9 This compound->Caspase9 Activates Caspase3 Caspase-3 This compound->Caspase3 Activates Bcl2_BclxL->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the growth-inhibitory effects of this compound. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentration for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Enoxacin and Norfloxacin: Pharmacokinetics and Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative pharmacokinetic profiles and tissue distribution of two prominent fluoroquinolone antibiotics, enoxacin and norfloxacin.

This guide provides a detailed comparison of the pharmacokinetic parameters and tissue penetration capabilities of this compound and norfloxacin, two synthetic fluoroquinolone antibacterial agents. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key differences between these two compounds, thereby informing future research and clinical applications.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are crucial determinants of its efficacy and dosing regimen. This compound and norfloxacin, while structurally related, exhibit notable differences in their pharmacokinetic profiles.

Following oral administration, both drugs are absorbed, but this compound generally demonstrates a slower rate of absorption, as indicated by a longer time to reach maximum serum concentration (Tmax).[1][2] However, this compound achieves a higher peak serum concentration (Cmax) and has a significantly longer serum half-life compared to norfloxacin.[3][4] This longer half-life suggests that this compound may require less frequent dosing to maintain therapeutic concentrations.

The 24-hour urinary recovery of this compound is substantially higher than that of norfloxacin, indicating a greater extent of renal clearance for this compound.[3][4]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Norfloxacin (Oral Administration)
ParameterThis compound (600 mg)Norfloxacin (400 mg)Reference(s)
Mean Peak Serum Level (Cmax) 3.7 mg/L1.45 mg/L[3][4]
Mean Time to Peak (Tmax) 1.9 h1.5 h[3][4]
Mean Serum Half-life (t½) 6.2 h3.25 - 3.75 h[1][3][4]
24h Urinary Recovery 61% - 62%27%[1][2][3][4]
Protein Binding ~40%10% - 15%[5]

Tissue Penetration: Reaching the Site of Infection

The ability of an antibiotic to penetrate tissues and achieve effective concentrations at the site of infection is a critical factor for its therapeutic success. Both this compound and norfloxacin demonstrate good penetration into various body fluids and tissues.

Studies using a cantharides-induced blister model in healthy volunteers have shown that both drugs penetrate well into inflammatory fluid. This compound, however, reaches higher concentrations in blister fluid compared to norfloxacin.[3][4] This suggests potentially better efficacy for this compound in treating infections located in soft tissues.

Furthermore, this compound has been shown to be concentrated in lung tissue, with lung-to-serum concentration ratios averaging 4.2.[6] Norfloxacin has also demonstrated effective penetration into prostatic tissue.[7]

Table 2: Comparative Tissue and Fluid Penetration of this compound and Norfloxacin
Tissue/FluidThis compoundNorfloxacinReference(s)
Blister Fluid (Peak Level) 2.9 mg/L1.0 mg/L[3][4]
Blister Fluid Penetration (%) 78.4%-[8][9]
Lung Tissue:Serum Ratio 4.2-[6]
Prostatic Tissue:Serum Ratio -1.01[7]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics and tissue penetration of this compound and norfloxacin.

Pharmacokinetic Studies in Healthy Volunteers

A common experimental design involves the administration of single oral doses of this compound (typically 600 mg) and norfloxacin (typically 400 mg) to healthy adult male volunteers.[3][4]

  • Subject Population: Healthy adult male volunteers.

  • Drug Administration: Consecutive administration of a single oral dose of each drug with a washout period between administrations.

  • Sample Collection: Serial blood samples are collected at predetermined time points to measure serum drug concentrations. Urine is collected over a 24-hour period to determine the extent of renal excretion.[3][4]

  • Blister Fluid Model: To assess tissue penetration, cantharides-induced blisters are created on the forearm of the volunteers. Fluid from these blisters is collected at various time points to measure drug concentrations.[3][4][10]

Analytical Methodology

The concentrations of this compound and norfloxacin in biological samples (serum, urine, and blister fluid) are typically determined using high-performance liquid chromatography (HPLC) or microbiological assays.[1][11]

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying drug concentrations. The general procedure involves:

    • Sample Preparation: Protein precipitation from serum and plasma samples using agents like acetonitrile.[12]

    • Chromatographic Separation: Separation of the drug from endogenous components on a C18 reverse-phase column.[12]

    • Detection: Fluorescence detection is commonly used for fluoroquinolones, providing high sensitivity.[12][13]

  • Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The size of the inhibition zone is proportional to the concentration of the antibiotic in the sample.

Visualizing the Pharmacokinetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the comparative pharmacokinetic pathways of this compound and norfloxacin and a typical experimental workflow for their evaluation.

cluster_this compound This compound Pathway cluster_Norfloxacin Norfloxacin Pathway E_Oral Oral Administration (600 mg) E_Abs Slower Absorption (Tmax: 1.9h) E_Oral->E_Abs E_Dist Higher Peak Serum Level (Cmax: 3.7 mg/L) Good Tissue Penetration E_Abs->E_Dist E_Elim Longer Half-life (6.2h) High Urinary Excretion (61%) E_Dist->E_Elim N_Oral Oral Administration (400 mg) N_Abs Faster Absorption (Tmax: 1.5h) N_Oral->N_Abs N_Dist Lower Peak Serum Level (Cmax: 1.45 mg/L) Good Tissue Penetration N_Abs->N_Dist N_Elim Shorter Half-life (3.25h) Lower Urinary Excretion (27%) N_Dist->N_Elim cluster_workflow Experimental Workflow for Pharmacokinetic Comparison cluster_sampling Sample Collection start Recruit Healthy Volunteers drug_admin Administer Single Oral Dose (this compound or Norfloxacin) start->drug_admin washout Washout Period drug_admin->washout blood Serial Blood Sampling (Serum) drug_admin->blood urine 24h Urine Collection drug_admin->urine blister Blister Fluid Aspiration drug_admin->blister crossover_admin Administer Crossover Drug washout->crossover_admin crossover_admin->blood crossover_admin->urine crossover_admin->blister analysis Quantify Drug Concentrations (HPLC or Microbiological Assay) blood->analysis urine->analysis blister->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis comparison Comparative Analysis pk_analysis->comparison

References

A Comparative Guide to the Anti-Inflammatory Activity of Enoxacin Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anti-inflammatory activity of enoxacin metal complexes, offering a comparative analysis with this compound alone and other alternatives. The information is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

This compound, a fluoroquinolone antibiotic, has demonstrated potential beyond its antibacterial properties, including anti-inflammatory effects. The complexation of this compound with various transition metals can modulate its physicochemical properties and biological activities. This guide explores the synthesis of these metal complexes and evaluates their anti-inflammatory efficacy, primarily focusing on their ability to scavenge reactive oxygen species (ROS), a key mechanism in inflammation.

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory activity of this compound and its metal complexes is often evaluated by their ability to inhibit the production of reactive oxygen species (ROS) from activated phagocytes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.

CompoundMetal IonIC50 (µg/mL) for ROS ScavengingReference
This compound-> 50[1][2]
This compound-Manganese(II) ComplexMn(II)15.3[1][2]
This compound-Copper(II) ComplexCu(II)18.7[1][2]
This compound-Nickel(II) ComplexNi(II)> 50[1][2]
This compound-Iron(III) ComplexFe(III)> 50[1][2]

Table 1: Comparative IC50 values of this compound and its metal complexes in a reactive oxygen species (ROS) scavenging assay.

Comparison with Other Fluoroquinolone Metal Complexes and Standard Drugs

While direct comparative data for this compound complexes against other specific fluoroquinolone complexes in the same ROS scavenging assay is limited, the broader literature suggests that complexation with transition metals is a viable strategy to enhance the anti-inflammatory potential of fluoroquinolones like ciprofloxacin and norfloxacin. The anti-inflammatory activity of these complexes is often attributed to their enhanced ability to interact with biological targets and modulate inflammatory pathways.

Standard non-steroidal anti-inflammatory drugs (NSAIDs) are a benchmark for comparison. For instance, Ibuprofen has shown an IC50 value of 11.2 ± 1.9 µg/mL in a similar ROS scavenging assay using human blood cells[3]. This indicates that the Manganese(II) and Copper(II) complexes of this compound exhibit comparable, if not slightly more potent, in vitro ROS scavenging activity to this widely used NSAID.

Experimental Protocols

Synthesis of this compound Metal Complexes

This protocol is based on the method described by Arayne et al. (2009).

Materials:

  • This compound

  • Metal chlorides (e.g., MnCl₂·4H₂O, CuCl₂·2H₂O, NiCl₂·6H₂O, FeCl₃·6H₂O)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • For the Fe(III) complex (1:1 metal to ligand ratio): Dissolve 1 mmol of FeCl₃·6H₂O in 20 mL of hot methanol. In a separate flask, dissolve 1 mmol of this compound in 20 mL of hot methanol.

    • For Mn(II), Cu(II), and Ni(II) complexes (1:2 metal to ligand ratio): Dissolve 1 mmol of the respective metal chloride in 20 mL of hot methanol. In a separate flask, dissolve 2 mmol of this compound in 40 mL of hot methanol.

  • Reaction:

    • Slowly add the this compound solution to the metal salt solution while stirring continuously at room temperature.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours), monitoring the formation of a precipitate.

    • Reduce the volume of the solvent using a rotary evaporator until the complex precipitates out completely.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the collected complex with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Whole Blood Chemiluminescence Assay for ROS Scavenging

This protocol is a generalized procedure for measuring the respiratory burst of phagocytes in whole blood, adapted from various sources.

Materials:

  • Freshly drawn heparinized human blood

  • Hanks Balanced Salt Solution (HBSS)

  • Luminol solution

  • Zymosan A (opsonized)

  • Test compounds (this compound and its metal complexes) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (white, flat-bottom)

  • Chemiluminometer

Procedure:

  • Preparation of Reagents:

    • Dilute the whole blood with HBSS (e.g., 1:50 or 1:100 dilution).

    • Prepare a stock solution of luminol and dilute it to the working concentration in HBSS.

    • Prepare a suspension of opsonized zymosan A in HBSS.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Diluted whole blood

      • HBSS

      • Test compound at various concentrations (or vehicle control)

  • Incubation:

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes).

  • Chemiluminescence Measurement:

    • Add the luminol solution to each well.

    • Initiate the reaction by adding the opsonized zymosan A suspension to all wells.

    • Immediately place the plate in a chemiluminometer and measure the light emission over time (e.g., for 30-60 minutes).

  • Data Analysis:

    • Calculate the total chemiluminescence (area under the curve) for each well.

    • Determine the percentage inhibition of the respiratory burst for each concentration of the test compound relative to the control.

    • Calculate the IC50 value for each compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_testing Anti-inflammatory Testing Workflow This compound This compound Reaction Reaction Mixture This compound->Reaction Metal_Salt Metal Salt (e.g., MnCl2) Metal_Salt->Reaction Solvent Methanol Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Complex This compound Metal Complex Drying->Complex Complex_Testing This compound Metal Complex Assay Chemiluminescence Assay Complex_Testing->Assay Whole_Blood Whole Blood Whole_Blood->Assay Luminol Luminol Luminol->Assay Zymosan Zymosan (Stimulant) Zymosan->Assay Data_Analysis Data Analysis Assay->Data_Analysis IC50 IC50 Value Data_Analysis->IC50

Caption: General experimental workflow for the synthesis and anti-inflammatory evaluation of this compound metal complexes.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) NADPH_Oxidase NADPH Oxidase Inflammatory_Stimulus->NADPH_Oxidase activates Cell_Membrane Cell Membrane ROS Increased ROS Production (O2-, H2O2) NADPH_Oxidase->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation (e.g., p38, JNK) ROS->MAPK Enoxacin_Complex This compound Metal Complex (e.g., Mn(II), Cu(II)) Enoxacin_Complex->ROS inhibits IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB->Gene_Expression promotes AP1 AP-1 Activation MAPK->AP1 AP1->Gene_Expression promotes Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified signaling pathway of ROS-mediated inflammation and the inhibitory action of this compound metal complexes.

Conclusion

The complexation of this compound with transition metals, particularly manganese(II) and copper(II), has been shown to significantly enhance its in vitro anti-inflammatory activity by improving its capacity to scavenge reactive oxygen species.[1][2] This guide provides researchers with the foundational information, including comparative data and detailed experimental protocols, to further investigate the therapeutic potential of these and similar metal-based anti-inflammatory agents. The provided visualizations offer a clear overview of the experimental processes and the underlying biological mechanisms. Further in vivo studies are warranted to validate these promising in vitro findings.

References

Safety Operating Guide

Proper Disposal of Enoxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Enoxacin, a fluoroquinolone antibiotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination of water and soil, potentially harming wildlife and human health.[1] This guide provides a step-by-step approach to the safe handling and disposal of this compound waste in a research environment.

Core Principles of this compound Disposal

Before proceeding with disposal, it is essential to understand the foundational principles governing pharmaceutical waste. Disposal procedures should always prioritize public health and environmental safety.[2] It is critical to consult local, state, and federal regulations, as requirements can vary significantly.[1] The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies in the United States that regulate pharmaceutical waste.[1] A key regulation is the ban on disposing of hazardous waste pharmaceuticals down the drain (sewering), which applies to all healthcare facilities.[3]

Step-by-Step Disposal Protocol for this compound

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is classified as hazardous. While Safety Data Sheets (SDS) for this compound do not universally classify it as hazardous waste, the final determination depends on the specific characteristics of the waste and applicable state and local regulations.[3][4][5] Factors to consider include the concentration of this compound, any solvents or other chemicals mixed with it, and the specific regulatory definitions of hazardous waste in your jurisdiction.

Step 2: Segregation of Waste

Segregate this compound waste from other laboratory waste streams at the point of generation. This includes:

  • Unused or expired pure this compound powder.

  • Contaminated materials such as personal protective equipment (gloves, lab coats), pipette tips, and culture plates.

  • Solutions containing this compound.

Step 3: Primary Disposal Method: Professional Waste Management

The most recommended and secure method for disposing of this compound waste is to use a licensed, professional hazardous waste disposal company.[6] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.

Operational Plan:

  • Contact a licensed waste disposal vendor: Establish a contract with a reputable company specializing in chemical or pharmaceutical waste.

  • Package and Label: Package the segregated this compound waste in suitable, closed, and clearly labeled containers as per the vendor's instructions and Department of Transportation (DOT) regulations.

  • Manifesting: Ensure all required waste manifests are correctly completed to track the waste from generation to its final disposal.

  • Scheduled Pickup: Arrange for regular pickups with your licensed vendor.

Step 4: Alternative Disposal Options (When Professional Service is Not Feasible)

In situations where a professional service is not accessible, other methods may be considered, though they require strict adherence to safety and regulatory standards.

  • High-Temperature Incineration: This is the preferred method for destroying pharmaceuticals as it minimizes environmental release. The incinerator should operate at high temperatures (e.g., >1,100°C) and be equipped with appropriate flue gas treatment.[7] This is often performed at a dedicated hazardous waste incineration facility.

  • Encapsulation: For solid forms, encapsulation involves immobilizing the pharmaceutical in a solid block. The waste is placed in a plastic or steel drum, which is then filled with a medium like cement or plastic foam. Once the medium has set, the drum is sealed and can be disposed of in an engineered landfill.[7]

Disposal Methods to Avoid for this compound:

  • Sewer Disposal: Do not dispose of this compound down the sink or toilet.[3][4] Antibiotics can disrupt the bacteria essential for sewage treatment processes and contaminate waterways.[2]

  • Landfilling of Untreated Waste: Unused this compound should not be disposed of directly into a standard landfill without prior treatment or encapsulation, as this can lead to leaching into the soil and groundwater.[2][8]

  • Low-Temperature Burning: Burning this compound in open containers or at low temperatures is not recommended as it can release toxic pollutants into the atmosphere.

Step 5: Disposal of Empty Containers

Containers that have held this compound must be properly managed. According to the Resource Conservation and Recovery Act (RCRA), a container is considered "empty" if all contents have been removed by normal means.[9] Once deemed empty, the container can typically be disposed of as solid waste, though you should scratch out or remove all personal or identifying information from labels before disposal.[5][10]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Enoxacin_Disposal_Workflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize is_hazardous Is waste hazardous per local/state regulations? characterize->is_hazardous prof_disposal Step 2: Use Licensed Professional Waste Disposal Service is_hazardous->prof_disposal  Yes (Recommended Path) non_haz_options Non-Hazardous Disposal Options is_hazardous->non_haz_options  No package_label Package & Label Waste (Follow Vendor & DOT Rules) prof_disposal->package_label manifest Complete Waste Manifest package_label->manifest pickup Arrange for Vendor Pickup manifest->pickup end_prof End: Compliant Disposal pickup->end_prof incineration High-Temperature Incineration (>850°C) non_haz_options->incineration Preferred encapsulation Encapsulation then Engineered Landfill non_haz_options->encapsulation Alternative end_alt End: Compliant Disposal incineration->end_alt encapsulation->end_alt

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols

The search did not yield specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedures are physical sequestration and destruction methods as outlined above, such as high-temperature incineration, which ensures the complete breakdown of the active pharmaceutical ingredient.

Quantitative Data

No specific quantitative data for this compound disposal (e.g., concentration limits for different disposal methods) were found. However, general quantitative guidelines for disposal methods are noted below.

ParameterValueDisposal Method
Incineration Temperature >850°C (Medium)Pharmaceutical Incineration[7]
>1,100°C (High)Preferred for Hazardous Waste[7]
Municipal Waste Dilution ~1:1000For medium-temp incineration

References

Safe Handling and Disposal of Enoxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Enoxacin

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1][2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact.

Recommended PPE:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Eye Protection: Use safety glasses or goggles. OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be followed.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Not generally required under normal use conditions with adequate ventilation.[3][4] Use only in areas with appropriate exhaust ventilation.[5]

Operational Plans: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures:

  • Avoid contact with skin, eyes, or clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Prevent dust and aerosol formation.[5]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container in a cool, well-ventilated area.[5]

  • Specific temperature recommendations vary, including room temperature (desiccated) and refrigerated conditions.[2][5][6] Refer to the manufacturer's instructions for specific storage temperatures.

  • Keep away from direct sunlight and sources of ignition.[5]

ParameterValueSource
Storage Temperature Room temperature (desiccated) or refrigerated[2][5][6]
Melting Point 220 - 224 °C / 428 - 435.2 °F[2]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As it is not classified as a hazardous substance, it may not require special disposal procedures, but it is best to confirm with your institution's environmental health and safety department.

General Disposal Guidance:

  • Unused Product: Do not dispose of down the drain or in household trash. The preferred method is to use a drug take-back program if available.[7][8][9]

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, paper towels) in a sealed container to prevent dust generation.

  • Empty Containers: Rinse thoroughly before recycling or disposing of in the trash.

Experimental Workflow: Handling an this compound Spill

The following diagram outlines the procedural steps for managing a spill of this compound powder in a laboratory setting.

Enoxacin_Spill_Workflow cluster_0 This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) notify->ppe contain Contain the Spill (Cover with absorbent material) ppe->contain cleanup Gently Scoop Powder into a labeled waste container contain->cleanup decontaminate Decontaminate the Area (Wipe with a damp cloth) cleanup->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose restock Restock Spill Kit dispose->restock end End of Response restock->end

Caption: Workflow for handling an this compound powder spill.

References

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Enoxacin

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